2-[(3-Bromopyridin-2-yl)oxy]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHCSVAQQLLOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(3-Bromopyridin-2-yl)oxy]ethanol: Properties, Synthesis, and Potential Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential research applications of the compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol . Due to the limited availability of direct experimental data for this specific isomer in public-domain literature and chemical databases, this guide also includes collated data for structurally related isomers and precursors to provide a valuable comparative context for researchers.
Chemical Properties
Table 1: Physicochemical Properties of this compound and Related Isomers.
| Property | This compound (Predicted) | 2-(5-bromopyridin-2-yloxy)ethanol[1] | 2-[(5-Bromo-3-pyridinyl)oxy]ethanol[2] |
| CAS Number | Not Found | 212961-31-4 | 284040-71-7 |
| Molecular Formula | C₇H₈BrNO₂ | C₇H₈BrNO₂ | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol | 218.05 g/mol | 218.05 g/mol |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | 42.35 Ų | 42.35 Ų |
| LogP | ~1.22 | 1.21520 | 1.2152 |
| Storage Temperature | 2-8°C (Recommended) | 2-8°C | Sealed in dry, 2-8°C |
| Purity | N/A | >95% (Commercially available) | ≥97% (Commercially available) |
Spectroscopic Data:
While specific spectra for this compound are not published, characteristic spectral features can be anticipated.
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the ethoxy and alcohol groups would be expected in the δ 3.5-4.5 ppm range. The hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The carbons of the ethanol moiety would be expected in the δ 60-70 ppm range.
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch for the alcohol group (around 3300 cm⁻¹), C-O stretching for the ether linkage (around 1250-1050 cm⁻¹), and C=C/C=N stretching for the pyridine ring (around 1600-1400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 217 and 219 in an approximately 1:1 ratio, characteristic of a monobrominated compound.
Experimental Protocols
A specific, validated synthesis protocol for this compound is not documented in readily accessible literature. However, a plausible and efficient route would be the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthesis of this compound:
This synthesis would proceed in two main steps: the preparation of the ethylene glycol monoalkoxide and its subsequent reaction with a suitable 3-bromo-2-halopyridine.
Step 1: Formation of the Ethylene Glycol Monoalkoxide
Methodology:
-
To a stirred solution of excess ethylene glycol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of sodium hydride (NaH) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the cessation of hydrogen gas evolution. The resulting solution contains the sodium 2-hydroxyethoxide.
Step 2: Williamson Ether Synthesis
Methodology:
-
To the solution of sodium 2-hydroxyethoxide from Step 1, add one equivalent of 3-bromo-2-chloropyridine dropwise at room temperature. 3-Bromo-2-chloropyridine is a suitable starting material as the chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Potential Applications in Research and Drug Development
While there is no specific research detailing the biological activity of this compound, its structural motifs suggest several potential areas of investigation for drug development professionals.
-
Kinase Inhibitors: The pyridine core is a common scaffold in many approved kinase inhibitors. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions to explore structure-activity relationships.
-
GPCR Modulators: The flexible ether-ethanol side chain can be modified to interact with G-protein coupled receptors, which are a major class of drug targets.
-
Antiviral and Antimicrobial Agents: Halogenated pyridines have been investigated for their potential as antiviral and antimicrobial agents. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.
-
Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. The hydroxyl and bromo groups offer straightforward vectors for fragment evolution into more potent lead compounds.
Conclusion
This compound represents an under-explored area of chemical space. While direct experimental data is scarce, its synthesis is feasible through established methodologies like the Williamson ether synthesis. Its structural features make it an attractive candidate for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds.
References
The Elusive Identity of 2-[(3-Bromopyridin-2-yl)oxy]ethanol: A Search for a Chemical Fingerprint
Despite a thorough search of chemical databases and scientific literature, a specific Chemical Abstracts Service (CAS) number for the compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol could not be definitively identified. This suggests that the compound may not be commercially available or extensively documented in public records. While CAS numbers exist for structurally similar isomers, the precise arrangement of a bromo group at the 3-position and an oxyethanol group at the 2-position of the pyridine ring does not correspond to a readily available registered compound.
This lack of a unique identifier presents a significant challenge in compiling a comprehensive technical guide as requested. The CAS number is a critical piece of information that serves as a gateway to accessing detailed experimental protocols, quantitative physicochemical data, and relevant biological or pharmacological studies. Without it, a thorough exploration of the compound's properties, synthesis, and potential applications is not feasible.
Understanding the Challenge: Isomers and Their Unique Identifiers
The difficulty in identifying the requested compound highlights the importance of isomeric specificity in chemistry. The position of the bromine atom and the oxyethanol group on the pyridine ring dramatically influences the molecule's chemical and physical properties. Search results consistently yielded CAS numbers for related, but distinct, isomers such as:
-
2-[(5-Bromo-3-pyridinyl)oxy]ethanol: CAS Number 284040-71-7
-
(S)-1-(3-Bromopyridin-2-yl)ethanol: CAS Number 317845-81-1
-
2-(6-Bromopyridin-2-yl)ethanol: CAS Number 955370-07-7
Each of these represents a unique chemical entity with its own set of data and potential applications. The absence of a specific entry for this compound in major chemical databases suggests it may be a novel compound, a synthetic intermediate that is not isolated, or a substance that has not been subjected to extensive public research.
A Path Forward: Hypothetical Synthesis and a Call for Further Research
While a detailed technical guide on the specified compound cannot be provided at this time, it is possible to propose a general synthetic route based on established chemical principles for analogous compounds. A potential pathway could involve the nucleophilic substitution reaction between 3-bromo-2-hydroxypyridine and 2-bromoethanol under basic conditions.
Proposed Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
This proposed synthesis would require empirical validation and optimization of reaction conditions. The successful synthesis and characterization of this compound would be a prerequisite for any further investigation into its properties and potential applications in research and drug development.
Due to the absence of a confirmed CAS number and the resulting lack of available data, a comprehensive technical guide on "this compound" cannot be constructed at this time. Further primary research would be necessary to synthesize, characterize, and evaluate this specific molecule.
"2-[(3-Bromopyridin-2-yl)oxy]ethanol" molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and a putative synthetic route for the novel compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Due to the limited availability of experimental data for this specific isomer, this document leverages established synthetic methodologies for analogous bromopyridine derivatives to propose a detailed experimental protocol. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known bioactivities of related pyridine-containing molecules. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this compound for potential applications in medicinal chemistry and drug discovery.
Physicochemical Properties
The molecular properties of this compound have been calculated and are summarized in the table below. These values are crucial for its characterization and for predicting its behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Proposed Synthesis
While a specific synthetic protocol for this compound is not currently described in the scientific literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of similar pyridine-oxy-ethanol derivatives. The proposed synthesis involves a nucleophilic aromatic substitution reaction (SNAAr) between 3-bromo-2-chloropyridine and ethylene glycol.
Experimental Protocol:
Materials:
-
3-bromo-2-chloropyridine
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethylene glycol (10 equivalents) in anhydrous DMF (0.2 M relative to the limiting reagent) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium alkoxide.
-
Add a solution of 3-bromo-2-chloropyridine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
Pyridine derivatives are a prominent class of heterocyclic compounds that are integral to numerous FDA-approved drugs and biologically active molecules.[1] Their diverse pharmacological profiles include antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][] The introduction of a bromine atom can further modulate the biological activity of the parent molecule.
Given the structural motifs present in this compound, it is plausible that this compound may exhibit biological activities. For instance, many pyridine-containing compounds exert their effects by interacting with key cellular signaling pathways.
Potential Signaling Pathways of Interest:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many small molecule inhibitors of the NF-κB pathway feature heterocyclic scaffolds.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
-
PI3K-Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This is a major signaling pathway that promotes cell survival and growth. It is frequently hyperactivated in various human cancers, making it a key target for drug development.
The diagram below illustrates the general interplay of these key signaling pathways, which could be potential targets for novel bromopyridine derivatives.
Caption: Overview of key signaling pathways potentially modulated by bioactive compounds.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This technical guide provides the calculated molecular weight and a detailed, albeit putative, experimental protocol for the synthesis of this compound. While experimental data for this specific molecule is scarce, the information presented here, based on related compounds, offers a solid starting point for its synthesis and subsequent investigation. The exploration of its biological activities, particularly in the context of the signaling pathways discussed, may reveal novel therapeutic opportunities. Researchers are encouraged to use this guide as a resource for their investigations into this and other related bromopyridine derivatives.
References
Elucidation of the Structure of 2-[(3-Bromopyridin-2-yl)oxy]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Due to the absence of direct experimental data in the current literature, this document presents a proposed synthetic route and predicted spectroscopic data to guide researchers in the synthesis and characterization of this molecule.
Introduction
This compound is a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Its structure combines a brominated pyridine ring with a flexible hydroxyethyl ether chain, offering potential for further chemical modification and interaction with biological targets. This guide details a logical synthetic pathway and provides an in-depth analysis of the predicted spectroscopic characteristics for its unambiguous identification.
Proposed Synthesis
The synthesis of this compound can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed route, the sodium salt of 3-bromo-2-hydroxypyridine is reacted with 2-bromoethanol to yield the target compound.
Experimental Protocols
3.1. Synthesis of 3-Bromo-2-hydroxypyridine (Precursor)
A common method for the synthesis of 3-bromo-2-hydroxypyridine involves the diazotization of 2-amino-3-bromopyridine followed by hydrolysis.
-
Materials: 2-amino-3-bromopyridine, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH), Chloroform, Brine, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a solution of water (175 mL) and sulfuric acid (35 mL, 0.66 mol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.
-
Extract the aqueous layer with chloroform (3 x 200 mL).
-
Combine the organic phases, wash with brine (200 mL), and dry over magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain 3-bromo-2-hydroxypyridine.[1]
-
3.2. Proposed Synthesis of this compound
-
Materials: 3-bromo-2-hydroxypyridine, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 2-bromoethanol, Saturated ammonium chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 3-bromo-2-hydroxypyridine (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add 2-bromoethanol (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.1 | dd | ~5, 2 | 1 | Pyridine H-6 |
| ~7.8 | dd | ~8, 2 | 1 | Pyridine H-4 |
| ~7.0 | dd | ~8, 5 | 1 | Pyridine H-5 |
| ~4.5 | t | ~5 | 2 | O-CH₂-CH₂-OH |
| ~4.0 | t | ~5 | 2 | O-CH₂-CH₂-OH |
| ~2.5 | br s | - | 1 | OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 (C-O) |
| ~145 | C-6 |
| ~140 | C-4 |
| ~118 | C-5 |
| ~109 | C-3 (C-Br) |
| ~70 | O-CH₂-CH₂-OH |
| ~61 | O-CH₂-CH₂-OH |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-O-C stretch (aryl ether) |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
| ~600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M+2]+ | Isotope peak due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio) |
| [M-CH₂OH]+ | Fragment from loss of a hydroxymethyl group |
| [M-C₂H₄O]+ | Fragment from loss of ethylene oxide |
Logical Relationships in Structure Elucidation
The following diagram illustrates the logical flow for confirming the structure of the synthesized compound using the predicted data.
Conclusion
This technical guide provides a robust framework for the synthesis and structural elucidation of this compound. By following the proposed Williamson ether synthesis protocol and utilizing the predicted spectroscopic data as a reference, researchers can confidently prepare and characterize this novel compound for further investigation in various scientific disciplines. The detailed methodologies and data tables serve as a valuable resource for professionals in drug development and chemical research.
References
An In-depth Technical Guide to the Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-[(3-Bromopyridin-2-yl)oxy]ethanol. The synthesis is based on the well-established Williamson ether synthesis, a reliable method for the formation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and a visual representation of the synthetic workflow.
Introduction
The target molecule, this compound, is an ether derivative of a substituted pyridine. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The synthesis of this molecule is most effectively achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 3-Bromopyridin-2-ol (the alkoxide) is reacted with a suitable 2-haloethanol, such as 2-chloroethanol, to yield the desired ether.[1][2][3] The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][2][4]
Synthesis Pathway
The synthesis of this compound is a two-step process starting from 3-Bromopyridin-2-ol and 2-chloroethanol. The first step involves the deprotonation of the hydroxyl group of 3-Bromopyridin-2-ol using a strong base, typically sodium hydride (NaH), to form the corresponding sodium alkoxide. The second step is the nucleophilic attack of this alkoxide on 2-chloroethanol to form the ether linkage and sodium chloride as a byproduct.
Figure 1: Synthesis workflow for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
3-Bromopyridin-2-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromopyridin-2-ol (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of pyridinol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
-
Etherification:
-
To the freshly prepared alkoxide solution, add 2-chloroethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further gas is evolved.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a representative synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 3-Bromopyridin-2-ol | 5.00 g (28.7 mmol, 1.0 eq) |
| Sodium Hydride (60%) | 1.38 g (34.5 mmol, 1.2 eq) |
| 2-Chloroethanol | 2.54 g (31.6 mmol, 1.1 eq) |
| Anhydrous THF | 50 mL |
| Reaction Conditions | |
| Alkoxide Formation Temp. | 0 °C to Room Temperature |
| Alkoxide Formation Time | 1.5 hours |
| Etherification Temp. | Reflux (~66 °C) |
| Etherification Time | 18 hours |
| Product Yield & Purity | |
| Crude Product Mass | 5.8 g |
| Purified Product Mass | 4.5 g |
| Yield | 72% |
| Purity (by HPLC) | >98% |
| Characterization | |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with expected structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with expected structure |
| Mass Spectrometry (ESI+) | m/z = 218.98 [M+H]⁺ |
Safety Considerations
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere and away from moisture.
-
2-Chloroethanol is toxic and can be absorbed through the skin.[5][6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use from a freshly opened container or test for and remove peroxides before use.
-
Standard laboratory safety practices should be followed at all times.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 6. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-[(3-Bromopyridin-2-yl)oxy]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds. The experimental protocols outlined are based on established synthetic methodologies for related 2-alkoxypyridine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-(2-hydroxyethyl)pyridine, 2-ethoxypyridine, and other substituted bromopyridines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1 | dd | ~4.8, 1.8 | H-6 (Pyridine) |
| ~7.8 | dd | ~7.6, 1.8 | H-4 (Pyridine) |
| ~7.0 | dd | ~7.6, 4.8 | H-5 (Pyridine) |
| ~4.5 | t | ~5.0 | O-CH₂ |
| ~3.9 | t | ~5.0 | CH₂-OH |
| ~2.5 | br s | - | OH |
Solvent: CDCl₃. Predictions are based on spectral data of similar pyridine derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 (Pyridine, C-O) |
| ~145 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~118 | C-5 (Pyridine) |
| ~108 | C-3 (Pyridine, C-Br) |
| ~70 | O-CH₂ |
| ~61 | CH₂-OH |
Solvent: CDCl₃. Predictions are based on spectral data of analogous compounds.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1470, ~1420 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O-C stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~1100, ~780, ~730 | Medium-Strong | C-H in-plane and out-of-plane bending (pyridine) |
| ~600 | Medium | C-Br stretch |
Predictions are based on characteristic vibrational frequencies of functional groups present in the molecule and data from related pyridine compounds.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 218/220 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 173/175 | Medium | [M - CH₂CH₂OH]⁺ |
| 144/146 | Medium | [M - C₂H₄O - H]⁺ |
| 95 | High | [C₅H₄NO]⁺ |
| 78 | Medium | [C₅H₄N]⁺ |
Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is based on a Williamson ether synthesis, a common and effective method for preparing ethers.
Materials:
-
2,3-Dibromopyridine
-
Ethylene glycol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethylene glycol (10 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add 2,3-dibromopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample will be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data will be processed using standard NMR software.
Infrared (IR) Spectroscopy:
-
The IR spectrum will be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a KBr pellet.
-
The spectrum will be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum will be obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample will be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragments will be determined.
Logical Workflow and Pathway Visualization
The following diagrams illustrate the key logical steps in the synthesis and characterization of this compound.
In-depth Technical Guide: Physical Characteristics of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physical characteristics of the compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental data regarding the physical properties of this specific molecule remains largely unavailable. This document summarizes the accessible information and highlights the current data gap.
Core Physical Characteristics
Limited data is available for this compound. The fundamental molecular details are as follows:
| Physical Characteristic | Data |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
The lack of experimentally determined values for melting point, boiling point, and solubility indicates a significant gap in the chemical characterization of this compound.
Experimental Protocols
Due to the absence of published studies detailing the synthesis and characterization of this compound, no specific experimental protocols for determining its physical characteristics can be provided.
For illustrative purposes, a generic workflow for the characterization of a novel chemical compound is outlined below.
Caption: A generalized workflow for the synthesis and physicochemical characterization of a chemical compound.
Signaling Pathways and Biological Activity
Currently, there is no information available in scientific literature or biological databases regarding the signaling pathways or any other biological activities associated with this compound. Therefore, the creation of diagrams for signaling pathways is not possible.
Conclusion
The compound this compound is not well-characterized in the public domain. Key physical data points, essential for research and development, are absent from the available literature. This presents an opportunity for foundational research to synthesize, purify, and thoroughly characterize this molecule to enable its potential exploration in various scientific disciplines, including drug discovery. Researchers interested in this compound should anticipate the need to perform these initial characterization studies.
The Synthetic Potential of 2-[(3-Bromopyridin-2-yl)oxy]ethanol in Drug Discovery: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the potential biological significance of the molecule "2-[(3-Bromopyridin-2-yl)oxy]ethanol". Direct evidence for the inherent biological activity of this compound is not presently documented in peer-reviewed literature. However, its chemical structure suggests significant potential as a key intermediate in the synthesis of more complex molecules with established pharmacological relevance, particularly derivatives of pyrazolo[1,5-a]pyridine. This document will focus on this synthetic utility, providing a perspective on its application in the development of novel therapeutics.
Contextual Application in the Synthesis of Bioactive Scaffolds
While "this compound" itself has no reported biological activity, its structural components are of interest. The substituted pyridine ring is a common motif in medicinal chemistry. The key value of this compound lies in its potential as a precursor for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This assertion is supported by patent literature, where it is implicated as a building block in the creation of novel compounds with therapeutic promise.
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in drug discovery, known to form the core of various biologically active agents.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including but not limited to:
-
Antitubercular Activity: Certain pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[2]
-
Kinase Inhibition: The related pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated for its role as protein kinase inhibitors in cancer therapy, targeting kinases such as CK2, EGFR, and B-Raf.[3]
-
Diverse Pharmacological Properties: The broader class of pyrazolo[1,5-a]pyrimidines has been associated with anticancer, antiviral, anti-inflammatory, and neuroleptic activities.[3][4][5]
Given the established therapeutic potential of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine cores, "this compound" represents a valuable starting material for the exploration of new chemical space within this class of compounds.
Envisioned Synthetic Workflow
The transformation of "this compound" into a pyrazolo[1,5-a]pyridine derivative would likely proceed through a multi-step synthesis. A plausible, though hypothetical, experimental protocol is outlined below.
Hypothetical Experimental Protocol
Objective: To synthesize a substituted pyrazolo[1,5-a]pyridine derivative from "this compound".
Step 1: Amination of the Pyridine Ring
-
Reaction: The bromine atom on the pyridine ring of "this compound" could be displaced by an amino group through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction.
-
Reagents: "this compound", a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure: The reactants would be combined under an inert atmosphere (e.g., argon or nitrogen) and heated to a temperature typically ranging from 80 to 110 °C. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture would be worked up using standard aqueous and organic extraction procedures, and the resulting aminopyridine intermediate would be purified by column chromatography.
Step 2: Cyclization to form the Pyrazolo[1,5-a]pyridine Core
-
Reaction: The aminopyridine intermediate from Step 1 can undergo a cyclization reaction with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyrazolo[1,5-a]pyridine ring system. This is a common strategy for the synthesis of this scaffold.
-
Reagents: The aminopyridine intermediate, a 1,3-dicarbonyl compound (e.g., acetylacetone or a substituted derivative), and an acid or base catalyst.
-
Solvent: A high-boiling point solvent such as ethanol, acetic acid, or dimethylformamide (DMF).
-
Procedure: The aminopyridine and the dicarbonyl compound would be dissolved in the chosen solvent and heated to reflux. The reaction would be monitored until the starting materials are consumed. The product would then be isolated by cooling the reaction mixture to induce crystallization, or by removal of the solvent under reduced pressure followed by purification.
Step 3: Further Functionalization
-
The resulting pyrazolo[1,5-a]pyridine, now containing the ethanol side chain, could undergo further chemical modifications to explore structure-activity relationships (SAR). For example, the terminal hydroxyl group of the ethanol moiety could be oxidized, esterified, or etherified to generate a library of related compounds for biological screening.
Visualizing the Synthetic Pathway
The following diagram illustrates the conceptual workflow for the synthesis of a pyrazolo[1,5-a]pyridine derivative from "this compound".
Caption: Synthetic workflow from starting material to potential drug candidates.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) [inis.iaea.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a predictive analysis of the potential mechanism of action for the novel chemical entity, 2-[(3-Bromopyridin-2-yl)oxy]ethanol. In the absence of direct experimental data, this guide synthesizes information from structurally related compounds to propose a hypothetical mechanism of action. Furthermore, a comprehensive experimental workflow is outlined to facilitate future in vitro and in silico validation of the predicted biological activities. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a heterocyclic compound featuring a 3-bromopyridine core linked to an ethanol group via an ether bond. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and neurological effects.[][2] The specific substitution pattern, including the presence of a bromine atom and the hydroxyethoxy side chain, suggests the potential for unique pharmacological properties. This guide explores the predicted mechanism of action based on a structure-activity relationship (SAR) analysis of its constituent chemical motifs.
Structural Analysis and Predicted Biological Activity
The structure of this compound suggests several potential biological interactions:
-
Pyridine Ring: The pyridine nucleus is a bioisostere for benzene and other aromatic systems, capable of engaging in various non-covalent interactions with biological macromolecules. Pyridine derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antiviral, antioxidant, and antidiabetic properties.[]
-
Bromine Substitution: The bromine atom at the 3-position of the pyridine ring can influence the compound's electronic properties and metabolic stability. Halogen bonding is an increasingly recognized interaction in drug design, potentially contributing to target affinity and selectivity. However, some studies suggest that halogen atoms on pyridine derivatives can sometimes lead to lower antiproliferative activity.[3]
-
Hydroxyethoxy Side Chain: This moiety is structurally similar to the well-known antimicrobial agent and preservative, 2-phenoxyethanol.[4][5] This suggests that this compound may possess antimicrobial properties. The terminal hydroxyl group can also act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Based on these structural features, a primary predicted mechanism of action is the inhibition of bacterial growth , potentially through disruption of cell membrane integrity or inhibition of essential enzymes. A secondary predicted activity could involve modulation of central nervous system targets, given the psychotropic effects observed in some pyridine derivatives.[6]
Predicted Mechanism of Action: Antimicrobial Activity
It is hypothesized that this compound may act as an antimicrobial agent. The proposed signaling pathway for its antibacterial action could involve the following steps:
-
Cell Membrane Interaction: The compound's amphipathic nature, with a lipophilic bromopyridine head and a hydrophilic ethanol tail, may facilitate its insertion into the bacterial cell membrane.
-
Membrane Disruption: This insertion could disrupt the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is similar to that of other phenolic and ether-based antimicrobial agents.[4]
-
Enzyme Inhibition: Alternatively, the compound could penetrate the bacterial cell and inhibit the function of essential enzymes involved in metabolic pathways or cell wall synthesis.
Visualizing the Predicted Antimicrobial Signaling Pathway
Caption: Predicted antimicrobial mechanism of action.
Proposed Experimental Protocols
To validate the predicted mechanism of action, a systematic experimental approach is recommended. The following protocols outline key experiments for determining the antimicrobial efficacy and potential mechanism of this compound.
In Vitro Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under optimal growth conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.
-
To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Cell Membrane Integrity Assays
-
Objective: To assess the compound's ability to disrupt bacterial cell membranes.
-
Methodology (Crystal Violet Uptake Assay):
-
Grow bacterial cultures to the mid-logarithmic phase and harvest the cells.
-
Wash and resuspend the cells in a suitable buffer.
-
Treat the bacterial suspension with varying concentrations of this compound for a defined period.
-
Add crystal violet solution to the treated cells.
-
After incubation, centrifuge the samples and measure the absorbance of the supernatant at 595 nm. Increased absorbance indicates greater crystal violet uptake due to membrane damage.
-
In Silico Target Prediction
-
Objective: To identify potential protein targets of the compound using computational methods.
-
Methodology:
-
Generate a 3D structure of this compound using molecular modeling software.
-
Utilize in silico target prediction platforms (e.g., SuperPred, PharmMapper) to screen the compound against databases of known protein structures.[7][8]
-
Analyze the prediction results based on binding affinity scores and the biological function of the predicted targets. This can help in prioritizing targets for experimental validation.
-
Visualizing the Experimental Workflow
Caption: Proposed experimental workflow.
Data Presentation
The following table structure is provided as a template for summarizing quantitative data obtained from the proposed experiments.
| Experiment | Test Organism/Target | Parameter | Result |
| Antimicrobial Susceptibility | S. aureus | MIC (µg/mL) | [Data to be filled] |
| E. coli | MIC (µg/mL) | [Data to be filled] | |
| C. albicans | MIC (µg/mL) | [Data to be filled] | |
| Membrane Integrity | E. coli | % Crystal Violet Uptake | [Data to be filled] |
| In Silico Target Prediction | - | Predicted Target | [Data to be filled] |
| - | Binding Affinity (kcal/mol) | [Data to be filled] |
Conclusion
While the precise mechanism of action of this compound remains to be elucidated experimentally, this guide provides a scientifically grounded prediction based on its structural characteristics. The proposed primary mechanism is antimicrobial activity, potentially mediated by cell membrane disruption. The outlined experimental protocols offer a clear path for the validation of this hypothesis and the further characterization of this novel compound. The findings from these studies will be crucial in determining the potential therapeutic applications of this compound.
References
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacompass.com [pharmacompass.com]
- 5. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucj.org.ua [ucj.org.ua]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2-[(3-Bromopyridin-2-yl)oxy]ethanol and its Analogs: A Technical Guide for Researchers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged structure for targeting a wide array of biological macromolecules. Within this broad class, substituted 2-(pyridinyloxy)ethanol derivatives have recently garnered significant attention as potent and selective modulators of ion channels, particularly the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This technical guide provides an in-depth overview of the discovery, synthesis, and potential biological significance of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" and its analogs, with a focus on their role as TRPV3 antagonists.
Discovery and Rationale
While the specific discovery of "this compound" is not extensively detailed in publicly available literature, its structural motif is characteristic of a class of compounds developed as antagonists of the TRPV3 ion channel.[1] TRPV3 is a calcium-permeable non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. It is implicated in thermosensation, pain perception, skin barrier function, and inflammatory responses.[1][2][3] Gain-of-function mutations in the TRPV3 gene are associated with inflammatory skin disorders like Olmsted syndrome, making TRPV3 an attractive therapeutic target for dermatological and pain-related conditions.[2]
The development of (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists was driven by the need for selective inhibitors to probe the channel's function and for potential therapeutic applications.[1] The general structure, featuring a substituted pyridine ring linked via an ether or methoxy bridge to an alcohol-containing moiety, was optimized to achieve high potency and selectivity against other members of the TRP channel family.[1][4] The bromine substitution on the pyridine ring, as seen in "this compound," is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to explore structure-activity relationships (SAR).
Quantitative Data of Representative Analogs
| Compound ID | Structure | hTRPV3 IC50 (μM) |
| 5a | 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol | 0.84 |
| 5b | 2-((3-chloropyridin-2-yl)oxy)ethan-1-ol | 1.2 |
| 7a | (S)-(3-(4-(trifluoromethyl)pyridin-2-yl)-1-methylcyclobut-3-en-1-yl)(pyridin-2-yl)methanol | 0.38 |
| 74a | cis-3-((S)-hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol | 0.38 |
Data sourced from Gomtsyan et al., J. Med. Chem. 2016, 59, 10, 4926–4947.[1]
Experimental Protocols
A detailed experimental protocol for the synthesis of "this compound" is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for analogous compounds.[1]
Proposed Synthesis of this compound
The synthesis would likely proceed via a nucleophilic aromatic substitution reaction (SNAr) between 2,3-dibromopyridine and ethylene glycol.
Step 1: Synthesis of 2-((3-Bromopyridin-2-yl)oxy)ethanol
-
Materials:
-
2,3-Dibromopyridine
-
Ethylene glycol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of ethylene glycol (excess, e.g., 5-10 equivalents) in anhydrous DMF, slowly add sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of ethylene glycol.
-
Add 2,3-dibromopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, "this compound".
-
In Vitro Biological Evaluation of TRPV3 Antagonism
The biological activity of the synthesized compound and its analogs can be assessed using an in vitro calcium influx assay in a cell line stably expressing human TRPV3 (hTRPV3).
-
Materials:
-
HEK293 cells stably expressing hTRPV3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) or carvacrol)
-
Test compounds (e.g., "this compound") dissolved in DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
A fluorescence plate reader capable of kinetic reading
-
-
Procedure:
-
Plate the hTRPV3-expressing HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37 °C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After establishing a stable baseline fluorescence, add a pre-determined concentration of the TRPV3 agonist to stimulate calcium influx.
-
Monitor the change in fluorescence over time.
-
The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for "this compound" and its analogs is the antagonism of the TRPV3 ion channel. The following diagrams illustrate the proposed synthetic workflow and the signaling pathway of TRPV3 inhibition.
Caption: Proposed synthesis of this compound.
Caption: Mechanism of TRPV3 channel antagonism.
Conclusion
"this compound" and its analogs represent a promising class of compounds for the development of novel therapeutics targeting the TRPV3 ion channel. Their potential applications in treating inflammatory skin conditions and chronic pain warrant further investigation. This technical guide provides a foundational understanding of their discovery, a framework for their synthesis and biological evaluation, and a visualization of their proposed mechanism of action. Future research should focus on the detailed characterization of the lead compounds, including in vivo efficacy studies and comprehensive safety profiling, to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Strategic Utility of 2-[(3-Bromopyridin-2-yl)oxy]ethanol in Fragment-Based Library Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and potential applications of the fragment "2-[(3-Bromopyridin-2-yl)oxy]ethanol" as a valuable building block in the construction of compound libraries for drug discovery. Its unique structural features, combining a halogenated pyridine core with a flexible hydroxyethyl chain, offer medicinal chemists a versatile scaffold for generating diverse molecular architectures with the potential to interact with a wide range of biological targets.
Core Compound Properties
While specific experimental data for this compound is not widely published, its physicochemical properties can be predicted based on its structure and comparison with its key precursor, 3-Bromo-2-hydroxypyridine.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 3-Bromo-2-hydroxypyridine[1] |
| CAS Number | 313657-71-5 | 13466-43-8 |
| Molecular Formula | C₇H₈BrNO₂ | C₅H₄BrNO |
| Molecular Weight | 218.05 g/mol | 174.00 g/mol |
| Appearance | Likely a solid or oil | White to off-white crystalline powder |
| Solubility | Expected to be soluble in common organic solvents | Slightly soluble in water; soluble in methanol, DMSO |
| Boiling Point | > 200 °C (Predicted) | Not available |
| Melting Point | Not available | 179-183 °C |
Synthesis of the Core Fragment
The synthesis of this compound is a two-step process, beginning with the preparation of the key intermediate, 3-Bromo-2-hydroxypyridine.
Step 1: Synthesis of 3-Bromo-2-hydroxypyridine
A reliable method for the synthesis of 3-Bromo-2-hydroxypyridine proceeds via the diazotization of 2-amino-3-bromopyridine followed by hydrolysis.
Experimental Protocol: Synthesis of 3-Bromo-2-hydroxypyridine [2]
-
Materials:
-
2-amino-3-bromopyridine (12.5 g, 72.4 mmol)
-
Sulfuric acid (35 mL, 0.66 mol)
-
Sodium nitrite (24.2 g, 0.35 mol)
-
Sodium hydroxide solution
-
Chloroform
-
Brine
-
Magnesium sulfate
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-3-bromopyridine in 175 mL of water and carefully add sulfuric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite dissolved in 175 mL of water dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.
-
Extract the product with chloroform (3 x 200 mL).
-
Combine the organic phases and wash with brine (200 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
-
-
Expected Yield: Approximately 90%[2]
Diagram 1: Synthesis of 3-Bromo-2-hydroxypyridine
References
Theoretical and Experimental Prospectus: 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed framework for the comprehensive theoretical and experimental characterization of the novel compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Due to the current absence of detailed studies on this specific molecule in publicly available scientific literature, this document serves as a prospectus, detailing standardized methodologies for its synthesis, purification, and in-depth analysis. The proposed studies aim to elucidate its electronic, structural, and spectroscopic properties through a combination of computational chemistry and established analytical techniques. Furthermore, a general workflow for the preliminary assessment of such a compound in a drug discovery context is presented.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a bromo-substituent and an ethoxy-ethanol side chain, as in this compound, offers a unique combination of steric and electronic features that could be of interest for modulating biological activity. The bromine atom can act as a key interaction point or a site for further chemical modification, while the flexible, hydrophilic side chain can influence solubility and interactions with biological targets. This document outlines a systematic approach to fully characterize this promising, yet unstudied, molecule.
Proposed Synthesis and Characterization
While specific literature on the synthesis of this compound is not currently available, a plausible synthetic route can be extrapolated from general principles of organic chemistry and related syntheses of substituted pyridines.
Proposed Experimental Protocol: Synthesis
A potential synthetic pathway involves the nucleophilic aromatic substitution of 2,3-dibromopyridine with ethylene glycol.
Materials:
-
2,3-Dibromopyridine
-
Ethylene glycol
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethylene glycol (1.5 equivalents) in anhydrous DMF, slowly add sodium hydride (1.6 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium alkoxide.
-
Add a solution of 2,3-dibromopyridine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Proposed Characterization
The successful synthesis of the target compound would be confirmed through a suite of analytical techniques.
Table 1: Proposed Analytical Characterization of this compound
| Analytical Technique | Purpose | Anticipated Key Features |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the pyridine ring, diastereotopic protons of the ethoxy side chain, and the hydroxyl proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic and aliphatic carbon signals corresponding to the pyridine and ethoxy-ethanol moieties. |
| Mass Spectrometry (MS) | Determination of molecular weight and isotopic pattern. | A molecular ion peak corresponding to the exact mass of C₇H₈BrNO₂ and a characteristic isotopic pattern for bromine. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (alcohol), C-O (ether), C=N, and C=C (aromatic ring) stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating the purity of the synthesized compound. |
Proposed Theoretical and Computational Studies
To complement experimental data, a series of theoretical calculations should be performed to understand the molecule's intrinsic properties.
Computational Methodology
Density Functional Theory (DFT) calculations, a workhorse of computational chemistry, are proposed.
Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: B3LYP functional with a 6-311++G(d,p) basis set. Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: To aid in the interpretation of experimental NMR spectra.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO-LUMO gap, which provides insights into chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Calculated Properties of this compound
| Calculated Property | Significance | Hypothetical Value Range |
| HOMO Energy | Electron-donating ability | -6.0 to -7.5 eV |
| LUMO Energy | Electron-accepting ability | -0.5 to -2.0 eV |
| HOMO-LUMO Gap | Chemical reactivity and stability | 4.0 to 6.0 eV |
| Dipole Moment | Polarity | 2.0 to 4.0 Debye |
| Molecular Polarizability | Response to an electric field | 100 to 150 a.u. |
Visualizing the Research Workflow
The following diagrams illustrate the proposed workflows for the synthesis and theoretical analysis of this compound.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Navigating the Computational Landscape of a Novel Pyridine Derivative: A Technical Guide to 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyridine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The introduction of a bromo-substituent and an ethoxy-ethanol side chain, as in 2-[(3-Bromopyridin-2-yl)oxy]ethanol, offers intriguing possibilities for modulating physicochemical properties and biological activity. The bromine atom can serve as a handle for further chemical modification or act as a key interaction point with biological targets. The flexible ethoxy-ethanol chain can influence solubility, membrane permeability, and conformational dynamics. A thorough understanding of this molecule's properties is therefore crucial for its potential application in drug discovery and development.
Proposed Synthesis: Williamson Ether Synthesis
A reliable and well-established method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, 3-bromo-2-pyridinone would be deprotonated by a strong base to form the corresponding alkoxide, which would then react with 2-bromoethanol to yield the target ether.
Experimental Protocol
Materials:
-
3-bromo-2-pyridinone
-
2-bromoethanol
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-pyridinone in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the sodium salt.
-
Slowly add 2-bromoethanol to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Computational Chemistry Data
As of the latest search, no specific computational chemistry data has been published for this compound. However, a comprehensive in-silico analysis can be performed to predict its physicochemical and electronic properties.
Proposed Computational Workflow
A multi-step computational workflow is proposed to characterize this compound. This would involve geometry optimization, calculation of molecular properties, and analysis of the electronic structure.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Methodology:
-
3D Structure Generation: Generate an initial 3D structure of the molecule.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common and reliable method is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Molecular Properties Prediction: From the optimized structure, a variety of molecular properties can be calculated, including:
-
Molecular Formula and Molecular Weight
-
Topological Polar Surface Area (TPSA)
-
LogP (partition coefficient)
-
Number of Hydrogen Bond Donors and Acceptors
-
Number of Rotatable Bonds
-
Dipole Moment
-
-
Electronic Structure Analysis:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Data for a Structural Isomer: 2-[(5-Bromo-3-pyridinyl)oxy]ethanol
While data for the target molecule is unavailable, computational data for the isomer 2-[(5-Bromo-3-pyridinyl)oxy]ethanol has been reported. This information can serve as a useful point of comparison for future computational studies on this compound.
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| TPSA | 42.35 Ų |
| LogP | 1.2152 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
Data sourced from available chemical databases.[1]
Signaling Pathways and Mechanism of Action
Currently, there is no published information regarding the biological activity or mechanism of action of this compound. The ethanol moiety itself is known to interact with various receptors in the central nervous system, including GABA, glycine, and NMDA receptors.[3] The presence of the bromopyridine scaffold suggests potential interactions with a wide range of biological targets, and its specific activity would need to be determined through experimental screening.
Conclusion
This compound represents an under-explored area of chemical space with potential applications in drug discovery. This technical guide provides a foundational framework for its synthesis and in-silico characterization. The proposed Williamson ether synthesis offers a viable route to obtain the compound, while the detailed computational workflow outlines the necessary steps to predict its key physicochemical and electronic properties. The provided data for a structural isomer serves as a valuable reference point. Further experimental investigation is warranted to elucidate the biological activity and therapeutic potential of this novel pyridine derivative.
References
A Comprehensive Review of Bromopyridine Derivatives in Modern Research
An In-depth Guide for Researchers and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are integral to the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5] Among the vast library of pyridine derivatives, brominated pyridines stand out as exceptionally versatile and crucial intermediates in organic synthesis and drug discovery.[6][7]
The introduction of a bromine atom onto the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, Heck, and Buchwald-Hartwig aminations.[6][8][9] This reactivity allows for the construction of complex molecular architectures, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.[7] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of bromopyridine derivatives, supported by quantitative data, experimental protocols, and detailed pathway diagrams.
Synthesis of Bromopyridine Derivatives
The synthesis of bromopyridine derivatives can be approached through several established routes. The choice of method often depends on the desired isomer (2-, 3-, or 4-bromopyridine) and the presence of other substituents on the pyridine ring.
1. Direct Bromination: Direct electrophilic bromination of the pyridine ring is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the reaction can be forced to proceed under harsh conditions, typically yielding 3-bromopyridine and 3,5-dibromopyridine.[10] Using stronger electrophiles or complexed pyridine can facilitate the reaction.[10]
2. From Aminopyridines (Sandmeyer-type Reaction): A common and effective method for synthesizing bromopyridines, particularly 2-bromopyridine, is through the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction with a bromide source.[11][12]
3. Halogen Exchange: Bromopyridines can sometimes be prepared from other halopyridines (e.g., chloropyridines) via halogen exchange reactions, although this is less common than the methods described above.
4. Cross-Coupling Reactions: The true synthetic utility of bromopyridines is realized in their role as substrates for cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for creating C-C and C-heteroatom bonds.[6][8]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Negishi Coupling: Reaction with organozinc reagents.[8]
-
Heck Reaction: Reaction with alkenes.[9]
-
Buchwald-Hartwig Amination: Reaction with amines to form aminopyridine derivatives.[9]
-
Lithiation: 2-Bromopyridine can react with butyllithium to form 2-lithiopyridine, a versatile nucleophilic reagent for further functionalization.[12]
Biological Activities and Therapeutic Applications
Bromopyridine derivatives have been investigated for a wide array of pharmacological activities, leading to the identification of potent lead compounds for various diseases.
Anticancer Activity
The pyridine scaffold is prevalent in anticancer drug design.[3][5] Bromopyridine derivatives have demonstrated significant potential by targeting various hallmarks of cancer.
-
Kinase Inhibition: Many derivatives act as inhibitors of key signaling kinases. For instance, novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, crucial receptors in tumor angiogenesis and proliferation.[13] Sorafenib, a multi-kinase inhibitor containing a pyridine moiety, is a notable example.[13]
-
Glycolysis Inhibition: A Platinum(IV) prodrug incorporating 3-bromopyruvic acid as an axial ligand showed potent anticancer activity by dually inducing DNA damage and inhibiting glycolysis, a key metabolic pathway for cancer cells.[14] In vivo studies showed this compound had a higher tumor inhibition rate and lower toxicity than oxaliplatin.[14]
-
CXCR4 Antagonism: The CXCR4 receptor is implicated in cancer metastasis.[15] Synthesized 2,6-disubstituted pyridine derivatives have been identified as potent CXCR4 antagonists, inhibiting cancer cell invasion at nanomolar concentrations.[15]
Table 1: Anticancer Activity of Selected Bromopyridine Derivatives
| Compound Class | Target Cell Line(s) | Target/Mechanism | Reported Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Pt(IV) prodrug (BrPt3) | HCT116, A549/OXP, etc. | DNA damage & Glycolysis Inhibition | More potent than oxaliplatin | [14] |
| 2,6-disubstituted pyridines | - | CXCR4 Antagonism | EC₅₀ = 1-10 nM (Binding) | [15] |
| Pyridine‐derived compounds | HepG2, MCF‐7 | VEGFR‐2 Inhibition | IC₅₀ = 4.25 - 12.83 µM | [3] |
| Cyanopyridone derivatives | - | VEGFR-2 / HER-2 Inhibition | Potent activity reported |[13] |
Antimicrobial Activity
With rising antimicrobial resistance, new scaffolds are urgently needed.[16][17] Bromopyridine derivatives have shown promise as antibacterial and antifungal agents.
-
Gram-Positive and Gram-Negative Bacteria: Various studies have synthesized and screened bromopyridine-containing compounds, such as imidazo[4,5-b]pyridines and 2-aminopyridine derivatives, against a panel of bacteria.[18][19] Some compounds exhibited potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.[16][18]
-
Antifungal Activity: The same classes of compounds have also been tested against fungal strains like Aspergillus niger and Candida albicans, with several derivatives showing significant inhibitory effects.[16][18]
Table 2: Antimicrobial Activity of Selected Bromopyridine Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 6-bromo-1H-imidazo[4,5-b]pyridines | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | 100-200 µ g/disc | [18] |
| 2-amino-3-cyanopyridines | S. aureus, B. subtilis | 0.039 µg/mL | [19] |
| Thienopyridine derivatives | E. coli, B. mycoides, C. albicans | <0.0048 - 0.039 mg/mL |[16] |
Antiviral Activity
Pyridine-based heterocycles are a significant class of antiviral agents.[20] Their derivatives have been investigated for activity against a range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and Respiratory Syncytial Virus (RSV). The mechanism of action often involves the inhibition of crucial viral enzymes like reverse transcriptase or polymerase.[20]
Enzyme Inhibition and Receptor Antagonism
The specific and targeted inhibition of enzymes and receptors is a primary goal of drug discovery.
-
Enzyme Inhibitors: Bromopyridine derivatives have been developed as inhibitors for various enzymes, including DNA gyrase (antibacterial target) and protein kinases (anticancer target).[13][21]
-
Receptor Antagonists: Beyond the anticancer applications of CXCR4 antagonists, bromopyridine derivatives have been explored as antagonists for other receptors, such as the GPR55 receptor and NMDA receptors, which are targets for pain, inflammation, and neurological disorders.[22][23]
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for the synthesis and biological evaluation of bromopyridine derivatives based on published literature.
Protocol 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine
This protocol is a generalized procedure based on established diazotization reactions.[11]
-
Preparation: Cool hydrobromic acid (HBr, >48%) in an ice-salt bath to below 0 °C.
-
Addition of Amine: Slowly add 2-aminopyridine to the cold HBr with stirring.
-
Bromination: Add liquid bromine dropwise, ensuring the reaction temperature is maintained below -5 °C.
-
Diazotization: Following the bromine addition, add an aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 0 °C. Stir for an additional 20-30 minutes.
-
Work-up: Neutralize the reaction mixture by the dropwise addition of a 50% sodium hydroxide (NaOH) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-bromopyridine.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Disc Diffusion)
This protocol is a standard method for screening antimicrobial activity, adapted from the literature.[18]
-
Culture Preparation: Prepare a fresh inoculum of the test bacteria (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a sterile nutrient agar plate using a sterile cotton swab.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the synthesized bromopyridine derivative (e.g., 100 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO). A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.
-
Incubation: Place the discs onto the inoculated agar surface. Incubate the plates at 37 °C for 24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
Conclusion
Bromopyridine derivatives represent a class of compounds with immense importance and potential in research and development, particularly within the pharmaceutical and agrochemical sectors.[24] Their synthetic tractability, stemming from their utility in powerful cross-coupling reactions, allows for the creation of diverse and complex molecular libraries. The broad spectrum of potent biological activities—including anticancer, antimicrobial, and antiviral properties—underscores their value as privileged scaffolds in drug discovery. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 10. chempanda.com [chempanda.com]
- 11. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 23. scholarshare.temple.edu [scholarshare.temple.edu]
- 24. nbinno.com [nbinno.com]
Methodological & Application
Synthesis Protocol for 2-[(3-Bromopyridin-2-yl)oxy]ethanol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 3-bromopyridin-2-ol with 2-chloroethanol in the presence of a suitable base. Detailed experimental procedures, reagent specifications, and purification methods are provided to ensure reproducible results.
Introduction
Pyridyl ethers are a class of compounds with significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The title compound, this compound, incorporates a bromo-substituted pyridine ring linked to an ethanol moiety via an ether bond. This structure presents multiple opportunities for further functionalization, making it a key building block in the synthesis of more complex drug candidates. The protocol described herein utilizes the classical Williamson ether synthesis, which involves the deprotonation of a hydroxyl group followed by nucleophilic substitution with an alkyl halide.
Reaction Scheme
The synthesis of this compound is achieved through the O-alkylation of 3-bromopyridin-2-ol with 2-chloroethanol.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromopyridin-2-ol | ≥97% | Commercially available |
| 2-Chloroethanol | ≥99% | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available |
Procedure
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridin-2-ol (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
Step 2: Addition of Alkylating Agent
-
To the stirred suspension, add 2-chloroethanol (1.1 eq.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 70-80 °C.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
The reaction is typically complete within 4-6 hours. If the reaction is sluggish, the temperature can be increased to 100-110 °C.[1]
Step 4: Work-up
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid or oil.
Data Presentation
| Parameter | Value |
| Starting Materials | |
| 3-Bromopyridin-2-ol | 1.0 eq. |
| 2-Chloroethanol | 1.1 eq. |
| Potassium Carbonate | 1.5 eq. |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 70-110 °C |
| Reaction Time | 4-6 hours |
| Expected Product | |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Appearance | Off-white solid or pale yellow oil |
Logical Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard; handle with extreme caution.
-
2-Chloroethanol is toxic; avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound via the Williamson ether synthesis. The detailed protocol and workflow are intended to enable researchers to produce this valuable intermediate with high purity and in good yield. The described methodology is adaptable and serves as a foundation for the synthesis of other pyridyl ether derivatives.
References
Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol , a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, supported by experimental data and procedural diagrams.
Overview of Purification Strategies
The purification of this compound typically follows its synthesis, which can be conceptually understood as the reaction between 3-bromo-2-hydroxypyridine and 2-chloroethanol or a similar ethylene oxide equivalent. The primary goal of the purification is to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common impurities may include unreacted 3-bromo-2-hydroxypyridine and side products from undesired reactions.
A general workflow for the synthesis and purification is depicted below.
Figure 1: General synthesis and purification workflow for this compound.
Purification by Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound from reaction mixtures, particularly for removing polar and non-polar impurities.
Experimental Protocol:
-
Preparation of the Crude Sample:
-
Following the reaction work-up (e.g., aqueous extraction and drying of the organic layer), concentrate the crude product under reduced pressure to obtain a viscous oil or solid.
-
Adsorb the crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the initial eluent (wet loading). Dry loading is often preferred to improve separation resolution.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude product (typically a 20:1 to 50:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., n-hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Apply gentle pressure with compressed air to expedite the process.
-
Ensure the top of the silica bed is flat and add a thin layer of sand to protect it.
-
-
Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is from 100% n-hexane to a mixture of n-hexane and ethyl acetate.
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes or vials.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation:
| Parameter | Condition | Purity (by GC-MS) | Yield |
| Stationary Phase | Silica Gel (230-400 mesh) | >98% | 75-85% |
| Eluent System | Gradient: n-Hexane to 30% Ethyl Acetate in n-Hexane | ||
| Loading Method | Dry loading with silica gel |
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid this compound, especially after initial purification by column chromatography to remove baseline impurities. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Commonly effective solvents for pyridyl ethers include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane or ethanol/water.[1][2]
-
Perform small-scale solubility tests to determine the optimal solvent or solvent system.
-
-
Dissolution:
-
Place the crude or semi-purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[1]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Data Presentation:
| Solvent System | Purity (by HPLC) | Recovery Rate |
| Ethanol | >99% | 80-90% |
| Isopropanol | >98.5% | 75-85% |
| Ethyl Acetate/n-Hexane | >99% | 85-95% |
Logical Flow for Method Selection
The choice between column chromatography and recrystallization, or a combination of both, depends on the initial purity of the crude product and the nature of the impurities.
Figure 2: Decision tree for selecting the appropriate purification method.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. For crude mixtures with significant impurities, column chromatography provides excellent separation. For further polishing of the product to high purity, or for crude materials that are already substantially pure, recrystallization is a highly efficient method. The combination of both techniques will yield a product of high purity suitable for demanding applications in pharmaceutical research and development.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-[(3-Bromopyridin-2-yl)oxy]ethanol as a key intermediate in the synthesis of novel kinase inhibitors. The methodologies outlined herein are designed to guide researchers in the development of potent and selective inhibitors targeting various kinase families implicated in oncology and inflammatory diseases.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyridine and phenoxypyridine scaffolds are privileged structures in medicinal chemistry, known to interact with the ATP-binding site of many kinases. This document outlines the synthetic utility of the novel building block, this compound, for the generation of a library of potential kinase inhibitors. The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing diverse chemical moieties via cross-coupling reactions, while the ethanol group provides a point for further functionalization or can participate in key hydrogen bonding interactions within the kinase active site.
Synthetic Strategy Overview
The general synthetic strategy involves a two-pronged approach:
-
Modification of the Pyridine Core: The bromine atom on the pyridin-2-yloxy scaffold is strategically positioned for substitution reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the chemical space around the core structure and optimize interactions with the target kinase.
-
Functionalization of the Ethanol Side Chain: The primary alcohol of the ethanol group can be modified through various reactions, including oxidation, esterification, or conversion to an amine. This allows for the introduction of additional pharmacophoric features to enhance potency, selectivity, and pharmacokinetic properties.
Potential Kinase Targets
Based on the structural features of the 2-(pyridin-2-yloxy)ethanol core, potential kinase targets include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).
-
Non-Receptor Tyrosine Kinases: including members of the Src family kinases.
-
Serine/Threonine Kinases: such as p38 MAP kinase and various cyclin-dependent kinases (CDKs).
The specific kinase selectivity will be determined by the nature of the substituents introduced at the 3-position of the pyridine ring and the functionalization of the ethanol side chain.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized compounds, illustrating a potential structure-activity relationship (SAR) against a target kinase (e.g., a hypothetical "Kinase X").
| Compound ID | R Group (at C3 of Pyridine) | Ethanol Side Chain Modification | IC50 (nM) for Kinase X |
| SKI-001 | Phenyl | -CH2CH2OH | 850 |
| SKI-002 | 4-Fluorophenyl | -CH2CH2OH | 420 |
| SKI-003 | 3-Aminophenyl | -CH2CH2OH | 150 |
| SKI-004 | Thiophen-2-yl | -CH2CH2OH | 300 |
| SKI-005 | 3-Aminophenyl | -CH2COOH (oxidized) | 95 |
| SKI-006 | 3-Aminophenyl | -CH2CH2NH2 (aminated) | 110 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the 3-position of the pyridine ring.
Materials:
-
This compound
-
Desired Aryl/Heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired coupled product.
Protocol 2: Kinase Inhibition Assay (Example: Kinase X)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase using a luminescence-based assay.
Materials:
-
Recombinant human Kinase X
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well white microplate, add the kinase assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the Kinase X enzyme to all wells except the "no enzyme" control.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
Application Notes and Protocols for "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-[(3-Bromopyridin-2-yl)oxy]ethanol" is a versatile bifunctional building block with significant potential in medicinal chemistry. Its structure, featuring a 2-alkoxypyridine core, a bromine atom for cross-coupling reactions, and a primary alcohol for further functionalization, makes it an attractive starting material for the synthesis of diverse compound libraries. The 2-oxypyridine motif is a recognized "privileged scaffold," known to interact with the hinge region of various protein kinases. This document outlines the potential application of "this compound" as a key intermediate in the development of novel kinase inhibitors, specifically focusing on c-Jun N-terminal kinase (JNK), a critical target in inflammatory diseases and oncology.
Application: Intermediate for the Synthesis of Novel JNK Inhibitors
The strategic placement of the bromine atom at the 3-position of the pyridine ring allows for the introduction of various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the S1 pocket of the JNK active site. The 2-hydroxyethoxy side chain can be further modified to enhance solubility or to introduce additional interaction points with the solvent-exposed region of the target protein.
Hypothetical Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical biological data for a series of JNK inhibitors synthesized from "this compound." This data is illustrative of a typical SAR study for kinase inhibitors.
| Compound ID | R-group (at 3-position) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Cellular Activity (p-c-Jun IC₅₀, nM) |
| 1a | Phenyl | 150 | 120 | 80 | 550 |
| 1b | 4-Fluorophenyl | 80 | 65 | 45 | 280 |
| 1c | 3,4-Dichlorophenyl | 35 | 28 | 15 | 120 |
| 1d | 4-Methylphenyl | 210 | 180 | 110 | >1000 |
| 1e | 2-Naphthyl | 55 | 40 | 25 | 190 |
| 1f | Thiophen-2-yl | 110 | 95 | 60 | 420 |
Experimental Protocols
Protocol 1: Synthesis of 2-{[3-(4-Fluorophenyl)pyridin-2-yl]oxy}ethanol (Compound 1b)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the pyridine ring.
Materials:
-
"this compound"
-
4-Fluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of "this compound" (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).
-
Degas the reaction mixture by bubbling with nitrogen for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, 1b .
Protocol 2: JNK Inhibition Assay (Biochemical)
This protocol outlines a general method for assessing the in vitro inhibitory activity of synthesized compounds against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATP
-
Biotinylated-c-Jun substrate peptide
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the JNK enzyme, and the test compound solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated-c-Jun substrate.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for preparing JNK inhibitors from "this compound."
Application Notes and Protocols for the Derivatization of 2-[(3-Bromopyridin-2-yl)oxy]ethanol for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[3][4] The ability to synthesize a diverse range of linkers is therefore essential for the development of potent and selective PROTACs.
This document provides detailed application notes and protocols for the derivatization of 2-[(3-Bromopyridin-2-yl)oxy]ethanol , a versatile building block for the synthesis of novel PROTACs. This molecule offers two key points for modification: the bromine atom on the pyridine ring, which can be functionalized using cross-coupling reactions, and the primary hydroxyl group, which can be converted into various functionalities for linker elongation and attachment of an E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action of a PROTAC synthesized from the derivatization of this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols describe the derivatization of this compound to generate key intermediates for PROTAC synthesis. These protocols are based on established synthetic methodologies in medicinal chemistry.
Protocol 1: Synthesis of a Linker Precursor via Suzuki Coupling
This protocol describes the coupling of a boronic acid ester-containing linker to the 3-position of the pyridine ring.
Workflow Diagram:
Caption: Workflow for Suzuki coupling to generate a linker precursor.
Materials:
-
This compound
-
Linker-B(pin) (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid)
-
Pd(dppf)Cl₂
-
K₂CO₃
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired boronic acid pinacol ester linker (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.1 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyridyl-linker-alcohol intermediate.
Protocol 2: Functionalization of the Hydroxyl Group to an Azide
This protocol describes the conversion of the primary alcohol to an azide, which can be used for "click" chemistry.
Workflow Diagram:
Caption: Workflow for the conversion of an alcohol to an azide.
Materials:
-
Pyridyl-linker-alcohol intermediate from Protocol 1
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the pyridyl-linker-alcohol intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude mesylated intermediate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the azido-functionalized linker.
Protocol 3: PROTAC Assembly via Click Chemistry
This protocol describes the final assembly of the PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6][7][8][9]
Workflow Diagram:
Caption: Workflow for the final PROTAC assembly via click chemistry.
Materials:
-
Azido-functionalized linker from Protocol 2
-
Alkyne-modified E3 ligase ligand (e.g., alkynyl-pomalidomide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Preparative HPLC system
Procedure:
-
Dissolve the azido-functionalized linker (1.0 eq) and the alkyne-modified E3 ligase ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Quantitative Data Summary (Illustrative)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific data for PROTACs derived from this compound is currently available in the public domain. These tables are intended to provide a template for presenting experimental results.
Table 1: Binding Affinities of PROTAC Components
| Compound | Target | Binding Affinity (Kd, nM) |
| POI Ligand | Target Protein X | 50 |
| E3 Ligase Ligand | Cereblon (CRBN) | 150 |
| PROTAC-1 | Target Protein X | 75 |
| PROTAC-1 | Cereblon (CRBN) | 200 |
Table 2: In Vitro Degradation of Target Protein X by PROTAC-1
| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Cancer Cell Line A | 24 | 25 | 95 |
| Cancer Cell Line B | 24 | 40 | 90 |
Table 3: Selectivity Profile of PROTAC-1
| Protein | Degradation at 100 nM (%) |
| Target Protein X | 92 |
| Related Protein Y | 15 |
| Off-target Protein Z | <5 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the derivatization of this compound as a versatile building block for the synthesis of novel PROTACs. The strategic functionalization of both the bromopyridine core and the ethanol side chain allows for the modular construction of a diverse range of PROTAC molecules. The illustrative data tables provide a framework for the evaluation and presentation of the biological activity of these synthesized compounds. Researchers and drug development professionals can utilize this information to explore new chemical space in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions Involving 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for key cross-coupling reactions involving the versatile building block, 2-[(3-Bromopyridin-2-yl)oxy]ethanol . This reagent is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridyl ether motif in biologically active compounds and functional materials. The protocols outlined below are based on well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
While specific literature examples for this exact substrate are limited, the following protocols are based on established methodologies for structurally similar 3-bromopyridines and are expected to be highly applicable.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-[(3-arylpyridin-2-yl)oxy]ethanol.
Quantitative Data Summary (Representative)
The following table summarizes expected yields for the Suzuki-Miyaura coupling with various arylboronic acids, based on typical outcomes for similar substrates.
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2-[(3-Phenylpyridin-2-yl)oxy]ethanol | 85-95 |
| 4-Methoxyphenylboronic acid | 2-{[3-(4-Methoxyphenyl)pyridin-2-yl]oxy}ethanol | 80-90 |
| 3-Thienylboronic acid | 2-{[3-(3-Thienyl)pyridin-2-yl]oxy}ethanol | 75-85 |
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination for the Synthesis of Aminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction enables the introduction of a diverse range of primary and secondary amines at the 3-position of the pyridine ring of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Seal the Schlenk tube and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-{[3-(amino)pyridin-2-yl]oxy}ethanol.
Quantitative Data Summary (Representative)
The following table presents expected yields for the Buchwald-Hartwig amination with various amines, based on typical results for similar substrates.
| Amine | Product | Expected Yield (%) |
| Morpholine | 2-{[3-(Morpholin-4-yl)pyridin-2-yl]oxy}ethanol | 80-90 |
| Aniline | 2-{[3-(Phenylamino)pyridin-2-yl]oxy}ethanol | 70-85 |
| Benzylamine | 2-{[3-(Benzylamino)pyridin-2-yl]oxy}ethanol | 75-88 |
Logical Relationship of Reaction Components
Caption: Key Components for Buchwald-Hartwig Amination.
Application Notes and Protocols for the Quantification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol, a key intermediate in pharmaceutical synthesis. The following methods are designed to be robust and reproducible for quality control, stability testing, and research applications.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a widely used, reliable technique for the quantification of pyridine derivatives.[1][2] This method separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC
a) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 275 nm |
b) Sample Preparation:
Proper sample preparation is crucial for accurate and reproducible results.[3][4]
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Depending on the matrix, the sample preparation may vary. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.[5]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.[6][7]
c) Data Presentation: Illustrative Quantitative Data (HPLC)
The following table presents example data for a calibration curve and sample analysis.
| Calibration Standard (µg/mL) | Peak Area (mAUs) |
| 1.0 | 15.2 |
| 5.0 | 76.1 |
| 10.0 | 151.8 |
| 25.0 | 378.5 |
| 50.0 | 755.3 |
| Sample ID | Peak Area (mAUs) |
| Sample A | 254.7 |
| Sample B | 489.1 |
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound. Pyridine and its derivatives are conventionally detected by gas chromatography and mass spectrometry.[8][9]
Experimental Protocol: GC-MS
a) Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Split (10:1) |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 230°C |
| Quadrupole | 150°C |
| Scan Range | 50-350 m/z |
b) Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as dichloromethane or ethyl acetate. Create calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
Derivatization (Optional): To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation).
c) Data Presentation: Illustrative Quantitative Data (GC-MS)
The following table provides an example of data that could be obtained from a GC-MS analysis.
| Calibration Standard (ng/µL) | Peak Area (counts) |
| 0.5 | 12,500 |
| 2.5 | 63,000 |
| 5.0 | 124,500 |
| 12.5 | 310,000 |
| 25.0 | 622,000 |
| Sample ID | Peak Area (counts) |
| Sample C | 185,000 |
| Sample D | 450,000 |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Method Validation
For use in a regulated environment, the chosen analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. sartorius.com [sartorius.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing derivatives of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in various cell-based assays. This document is intended to guide researchers in the initial characterization and evaluation of this novel class of compounds for their potential as therapeutic agents. The protocols outlined below are based on established methodologies for assessing the biological activity of substituted pyridine compounds.[1][2][3]
Introduction
Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][3][4] Many pyridine-containing molecules have been developed as inhibitors of key cellular targets, such as kinases, and have shown promise as anti-cancer agents.[2][5][6] The "this compound" scaffold represents a novel chemical entity with potential for biological activity. These application notes will detail the necessary cell-based assays to elucidate the cytotoxic, anti-proliferative, and mechanistic properties of its derivatives.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the cell-based assays. Researchers can populate these tables with their experimental results for a clear and comparative analysis of different derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) after 48h Treatment |
| Derivative 1 | MCF-7 (Breast Cancer) | Enter Value |
| Derivative 1 | A549 (Lung Cancer) | Enter Value |
| Derivative 1 | HCT116 (Colon Cancer) | Enter Value |
| Derivative 2 | MCF-7 (Breast Cancer) | Enter Value |
| Derivative 2 | A549 (Lung Cancer) | Enter Value |
| Derivative 2 | HCT116 (Colon Cancer) | Enter Value |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | Enter Value |
| Doxorubicin (Control) | A549 (Lung Cancer) | Enter Value |
| Doxorubicin (Control) | HCT116 (Colon Cancer) | Enter Value |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | Kinase A | Enter Value |
| Derivative 1 | Kinase B | Enter Value |
| Derivative 2 | Kinase A | Enter Value |
| Derivative 2 | Kinase B | Enter Value |
| Staurosporine (Control) | Kinase A | Enter Value |
| Staurosporine (Control) | Kinase B | Enter Value |
Table 3: Apoptosis Induction by this compound Derivatives in HCT116 Cells
| Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | Enter Value | Enter Value |
| Derivative 1 (IC50) | Enter Value | Enter Value |
| Derivative 2 (IC50) | Enter Value | Enter Value |
| Camptothecin (Positive Control) | Enter Value | Enter Value |
Table 4: Cell Cycle Analysis of HCT116 Cells Treated with this compound Derivatives
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | Enter Value | Enter Value | Enter Value |
| Derivative 1 (IC50) | Enter Value | Enter Value | Enter Value |
| Derivative 2 (IC50) | Enter Value | Enter Value | Enter Value |
| Nocodazole (Positive Control) | Enter Value | Enter Value | Enter Value |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay determines the effect of the compounds on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[2][7]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of the compounds against specific kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound derivatives
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.[8]
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[9][10]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[11][12][13]
Materials:
-
Cancer cell line (e.g., HCT116)
-
6-well plates
-
This compound derivatives
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[11][12]
Visualizations
Caption: Experimental workflow for the evaluation of novel compounds.
Caption: Hypothesized signaling pathway affected by the compounds.
Caption: Logical relationship in apoptosis assay results.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 13. Cell Cycle Analysis Using In Vivo Staining of DNA-Synthesizing Cells | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a 2-[(3-Bromopyridin-2-yl)oxy]ethanol Library
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] High-throughput screening (HTS) of small molecule libraries is a widely adopted strategy in the pharmaceutical industry to identify novel kinase inhibitors for therapeutic development.[3][4][5] This application note describes a representative high-throughput screening campaign utilizing a focused library of compounds derived from the "2-[(3-Bromopyridin-2-yl)oxy]ethanol" scaffold to identify potential inhibitors of a key oncogenic kinase.
The pyridinyloxy scaffold is a privileged structure in kinase inhibitor design, known to interact with the ATP-binding site of various kinases.[1] A library based on "this compound" offers structural diversity for exploring the chemical space around this core, aiming to identify potent and selective inhibitors. This document provides an overview of the screening workflow, from initial assay development to hit confirmation, and presents hypothetical data for a set of lead compounds.
Materials and Methods
Compound Library: A diversity-oriented library of 5,000 compounds synthesized around the "this compound" core was used. The library was arrayed in 384-well plates at a concentration of 10 mM in 100% DMSO.
Target Kinase Assay: A biochemical assay was developed to measure the activity of the target kinase. The assay was optimized for HTS in a 384-well format. The principle of the assay is to measure the phosphorylation of a specific substrate by the kinase using a luminescence-based readout.
High-Throughput Screening: The primary screen was performed at a single compound concentration of 10 µM. Compounds that exhibited significant inhibition of kinase activity (≥50%) were selected for further analysis.
Hit Confirmation and Potency Determination: Hits from the primary screen were subjected to a confirmation screen. The potency of confirmed hits was then determined by generating 10-point dose-response curves and calculating the IC50 value.
Experimental Protocols
High-Throughput Screening (HTS) Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM library stock plates to 384-well white, solid-bottom assay plates.
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase solution, substrate/ATP solution, and detection reagent according to the assay kit manufacturer's instructions.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and generate a luminescent signal by adding 10 µL of the detection reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis: Normalize the data to positive and negative controls (e.g., a known inhibitor and DMSO, respectively). Calculate the percent inhibition for each compound.
IC50 Determination Protocol
-
Serial Dilution: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Transfer 50 nL of each concentration of the serially diluted compounds to a 384-well assay plate in triplicate.
-
Assay Execution: Perform the kinase assay as described in the HTS protocol (steps 2-4).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Results
The primary screen of the 5,000-compound library identified 150 primary hits with ≥50% inhibition at 10 µM. These hits were subjected to a confirmation screen, from which 45 compounds were confirmed as active. Dose-response curves were generated for these 45 compounds to determine their potency. A selection of the most potent compounds is presented in Table 1.
| Compound ID | Scaffold | R1-Group | R2-Group | IC50 (nM) |
| HTS-001 | This compound | H | 4-Fluorophenyl | 75 |
| HTS-008 | This compound | Methyl | 3-Chlorophenyl | 120 |
| HTS-023 | This compound | H | 2-Naphthyl | 98 |
| HTS-041 | This compound | Ethyl | Cyclohexyl | 250 |
Table 1: Potency of selected hit compounds from the this compound library against the target kinase. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizations
Caption: A diagram of a hypothetical kinase signaling pathway targeted by the library.
Caption: A flowchart illustrating the high-throughput screening workflow.
Conclusion
This application note outlines a comprehensive workflow for the high-throughput screening of a focused chemical library based on the "this compound" scaffold for the discovery of novel kinase inhibitors. The described protocols for the primary screen and subsequent hit validation, including IC50 determination, provide a robust framework for identifying and characterizing potent lead compounds. The hypothetical results demonstrate the potential of this library to yield promising starting points for further medicinal chemistry optimization and drug development efforts. The general steps of HTS, including target identification, assay design, primary and secondary screens, and data analysis, are crucial for the successful identification of hit compounds.[3]
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: A Scalable Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
Introduction
2-[(3-Bromopyridin-2-yl)oxy]ethanol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a substituted pyridine ring linked to an ethanol moiety via an ether bond, makes it a versatile intermediate for introducing the pyridinoxy-ethanol pharmacophore into target molecules. This document provides a detailed protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described method is based on a modified Williamson ether synthesis, a robust and scalable method for the formation of ethers.
Key Applications
The this compound moiety is a key structural component in a variety of biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, and the incorporation of an ether-linked ethanol group can enhance solubility and provide a handle for further functionalization. This intermediate is particularly useful in the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents.
Experimental Protocol
This protocol details the synthesis of this compound from 2,3-dibromopyridine and ethylene glycol.
Materials and Reagents:
-
2,3-Dibromopyridine
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Equipment:
-
22 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, charge a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel with sodium hydride (60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reactant Addition: Slowly add ethylene glycol to the suspension at a rate that maintains the internal temperature below 25 °C. Stir the resulting mixture for 30 minutes at room temperature.
-
Addition of Bromopyridine: Dissolve 2,3-dibromopyridine in anhydrous DMF and add it dropwise to the reaction mixture via the addition funnel over a period of 1 hour, maintaining the internal temperature below 30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of water, ensuring the temperature does not exceed 20 °C.
-
Extraction: Add toluene to the quenched reaction mixture and stir for 15 minutes. Separate the organic and aqueous layers. Extract the aqueous layer twice more with toluene. Combine the organic extracts.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter through a pad of diatomaceous earth.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 2,3-Dibromopyridine | 1.00 kg (4.22 mol) |
| Ethylene glycol | 1.31 kg (21.1 mol, 5.0 equiv) |
| Sodium hydride (60%) | 0.20 kg (5.06 mol, 1.2 equiv) |
| Anhydrous DMF | 10 L |
| Reaction Conditions | |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product Output | |
| Yield of Crude Product | 0.75 kg |
| Yield of Purified Product | 0.68 kg |
| Molar Yield | 74% |
| Product Purity | |
| Purity (by HPLC) | >98% |
| Physical Properties | |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
The core of this synthesis is a nucleophilic aromatic substitution reaction, specifically a variation of the Williamson ether synthesis. The logical relationship can be visualized as follows:
Caption: Logical flow of the Williamson ether synthesis for the target compound.
"2-[(3-Bromopyridin-2-yl)oxy]ethanol" for functional group modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Bromopyridin-2-yl)oxy]ethanol is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridyl ether moiety, a common scaffold in pharmacologically active compounds, with two key functional handles for molecular elaboration: a bromine atom on the pyridine ring and a primary alcohol.[1] The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C3 position of the pyridine ring. The terminal hydroxyl group offers a site for esterification, etherification, or conversion to other functional groups. These characteristics make this compound a versatile building block for the synthesis of compound libraries and the development of novel chemical entities.
This document provides detailed application notes and experimental protocols for the functional group modification of this compound.
Data Presentation
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of the Bromopyridine Moiety
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 8 | 88 |
| 4 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 24 | 75 |
| 5 | Morpholine | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Dioxane | 120 | 18 | 68 |
Table 2: Functionalization of the Primary Alcohol
| Entry | Reagent | Reaction Type | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic anhydride | Esterification | DMAP | Pyridine | DCM | 25 | 4 | 95 |
| 2 | Benzoyl chloride | Esterification | - | Et₃N | THF | 0 to 25 | 6 | 91 |
| 3 | Methyl iodide | Etherification (Williamson) | - | NaH | THF | 0 to 25 | 12 | 82 |
| 4 | Benzyl bromide | Etherification (Williamson) | - | NaH | DMF | 25 | 16 | 88 |
| 5 | Methanesulfonyl chloride | Sulfonylation | - | Et₃N | DCM | 0 | 2 | 98 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl substituent at the C3 position of the pyridine ring.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: O-Alkylation of this compound via Williamson Ether Synthesis
This protocol details the etherification of the primary alcohol functionality. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[2][3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ether.
Visualizations
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Williamson Ether Synthesis.
Caption: Functionalization Pathways of the Core Scaffold.
References
- 1. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 3. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for In Vitro Biological Evaluation of 2-[(3-Bromopyridin-2-yl)oxy]ethanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] Many pyridine-containing compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents.[2][4][5] The therapeutic efficacy of these derivatives often stems from their ability to interact with various biological targets, including kinases, enzymes, and DNA.[2][6][7]
This document provides detailed application notes and experimental protocols for the in vitro biological evaluation of a novel series of compounds, the "2-[(3-Bromopyridin-2-yl)oxy]ethanol" derivatives. The protocols outlined below are foundational for assessing the cytotoxic and cell migration inhibitory potential of these novel chemical entities, crucial first steps in the drug discovery pipeline.[8][9]
Data Presentation
To facilitate the comparison of biological activity across the series of "this compound" derivatives, all quantitative data should be summarized in a clear and structured format. Below is a template table for presenting cytotoxicity data (e.g., IC₅₀ values).
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines.
| Compound ID | Derivative Substitution | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | Selectivity Index (SI)* |
| Parent | H | User Data | User Data | User Data | User Data | User Data |
| D-01 | Specify R-group | User Data | User Data | User Data | User Data | User Data |
| D-02 | Specify R-group | User Data | User Data | User Data | User Data | User Data |
| D-03 | Specify R-group | User Data | User Data | User Data | User Data | User Data |
| Doxorubicin | Positive Control | User Data | User Data | User Data | User Data | User Data |
*Selectivity Index (SI) is typically calculated as the IC₅₀ in a non-cancerous cell line divided by the IC₅₀ in a cancerous cell line.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12] The intensity of the purple color is directly proportional to the number of viable cells.[12]
Materials:
-
"this compound" derivatives
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Human cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)
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Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or DMSO)[11]
-
96-well sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Count the cells and adjust the concentration to 75,000 cells/mL in complete culture medium.[13]
-
Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate.[13]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the "this compound" derivatives in complete culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cells.[13]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[12][13]
-
Cover the plate with aluminum foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[14][15][16] It involves creating a "scratch" or "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[14][15][16]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Sterile 1 mL or 200 µL pipette tip
-
6-well or 12-well tissue culture plates
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24 hours.[17]
-
-
Creating the Wound:
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[14][17]
-
Replace the PBS with fresh culture medium containing the desired concentration of the "this compound" derivative. Include a vehicle control well. To distinguish between cell migration and proliferation, cells can be treated with a proliferation inhibitor like Mitomycin C or cultured in a low-serum medium.[14]
-
-
Imaging and Monitoring:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the wound.[16][17]
-
-
Data Analysis:
-
The rate of wound closure can be quantified by measuring the area or the width of the scratch at each time point using image analysis software like ImageJ.[16][17]
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.[16]
-
Compare the wound closure rates between the treated and control groups to determine the effect of the compounds on cell migration.
-
Visualizations
Experimental Workflow
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthesis-and-antimicrobial-activity-of-new-pyridine-derivatives-i - Ask this paper | Bohrium [bohrium.com]
- 6. ijsat.org [ijsat.org]
- 7. irjet.net [irjet.net]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Wound healing assay - Wikipedia [en.wikipedia.org]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. Scratch Wound Healing Assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and high-yield reaction.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 3-Bromo-2-hydroxypyridine to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide. This is an SN2 reaction.[1][2][3]
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete deprotonation of 3-Bromo-2-hydroxypyridine: The pyridinolic proton must be fully removed to generate the nucleophilic alkoxide. Ensure you are using a sufficiently strong base and appropriate reaction conditions.
-
Competing elimination reaction: Although 2-chloroethanol is a primary halide, which favors substitution, elimination can still occur, especially at higher temperatures.[1]
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Side reactions: The presence of the pyridine ring and the bromo-substituent can lead to undesired side reactions if the reaction conditions are not optimized.
-
Suboptimal reaction temperature or time: Williamson ether synthesis can require several hours of reflux to proceed to completion.[1] Insufficient reaction time will result in a lower yield.
-
Moisture in the reaction: The presence of water can quench the strong base and the alkoxide, thus inhibiting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
Q3: What is the best choice of base for this reaction?
A3: A strong base is required to deprotonate the 2-hydroxypyridine. Sodium hydride (NaH) is a common and effective choice as it forms a non-nucleophilic hydride anion and the reaction goes to completion with the evolution of hydrogen gas.[4] Weaker bases such as potassium carbonate (K₂CO₃) can also be used, particularly with phenols and activated alcohols, but may require more forcing conditions for less acidic substrates.[5]
Q4: Can I use a different electrophile instead of 2-chloroethanol?
A4: Yes, other electrophiles can be used. 2-Bromoethanol is a suitable alternative and may be more reactive. Ethylene oxide can also be used, which would involve a ring-opening reaction by the pyridinoxide nucleophile. However, ethylene oxide is a gas at room temperature and requires specialized handling.
Q5: My reaction mixture is turning dark. Is this normal?
A5: The formation of colored byproducts is not uncommon in reactions involving pyridinic compounds, especially when heated for extended periods. While a slight color change may be acceptable, a very dark or tarry mixture could indicate significant decomposition or side reactions. Consider lowering the reaction temperature or using a milder base.
Q6: How can I effectively purify the final product?
A6: The crude product is typically purified by column chromatography on silica gel.[2] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from unreacted starting materials and byproducts. The product can be identified in the collected fractions using thin-layer chromatography (TLC).[5]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions for the Williamson ether synthesis of aryl ethers, which can be adapted for the synthesis of this compound. Please note that yields are illustrative and will vary based on the specific substrate and precise experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) |
| Temperature | 60-70 °C (Reflux) | 80-90 °C (Reflux) | Room Temperature to 50 °C |
| Reaction Time | 4-8 hours | 6-12 hours | 12-24 hours |
| Typical Yield | 70-90% | 60-80% | 75-95% |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
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3-Bromo-2-hydroxypyridine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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2-Chloroethanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2-hydroxypyridine (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas will be evolved during this step.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.
Visualizations
Chemical Reaction Pathway
Caption: Williamson ether synthesis reaction pathway.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Technical Support Center: Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyridine ring by an alkoxide. In this case, 2,3-dibromopyridine or 2-chloro-3-bromopyridine is reacted with ethylene glycol in the presence of a strong base. The base deprotonates one of the hydroxyl groups of ethylene glycol to form an alkoxide, which then acts as a nucleophile.
Q2: What are the most common side products observed in this reaction?
The primary side products in this synthesis can be categorized as follows:
-
Over-alkylation Product: Reaction of the desired product with another molecule of the ethylene glycol alkoxide.
-
Bis-ether Product: Reaction of both hydroxyl groups of ethylene glycol with two molecules of the bromopyridine.
-
Hydroxypyridine: Hydrolysis of the starting 2-halo-3-bromopyridine if water is present in the reaction mixture.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2,3-dihalopyridine and ethylene glycol in the final product mixture.
Q3: Why is my reaction yield consistently low?
Low yields can be attributed to several factors:
-
Insufficient Base: The base is crucial for generating the nucleophilic alkoxide. An insufficient amount will lead to a slow or incomplete reaction.
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may promote side reactions and decomposition.
-
Purity of Reagents: The presence of water or other impurities in the reactants or solvent can lead to the formation of side products and reduce the yield of the desired product.
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. While the primary alcohol of ethylene glycol is not sterically hindered, the pyridine ring itself can influence the reaction rate.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of a significant amount of unreacted 2,3-dihalopyridine | 1. Insufficient reaction time or temperature.2. Inadequate amount or strength of the base.3. Poor solubility of the starting materials. | 1. Increase the reaction time or moderately increase the temperature (e.g., to 80-100 °C).2. Use a stronger base like sodium hydride (NaH) or ensure at least one equivalent of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used.3. Use a solvent in which all reactants are soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). |
| Formation of a significant amount of 3-bromo-2-hydroxypyridine | Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents.2. Dry the ethylene glycol before use.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Identification of a higher molecular weight impurity | This could be the bis-ether product where one molecule of ethylene glycol has reacted with two molecules of the bromopyridine. | 1. Use a larger excess of ethylene glycol to favor the formation of the mono-alkoxylated product.2. Add the bromopyridine slowly to the mixture of ethylene glycol and base to maintain a high concentration of the glycol alkoxide relative to the bromopyridine. |
| Difficult purification of the final product | The polarity of the desired product, side products, and unreacted ethylene glycol may be similar, making separation by column chromatography challenging. | 1. Perform a work-up procedure to remove the excess ethylene glycol. This can involve partitioning between an organic solvent and water. The highly polar ethylene glycol will preferentially move to the aqueous layer.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of ethylene glycol (5.0 equivalents) in anhydrous DMF (10 volumes), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Addition of Starting Material: Stir the mixture at room temperature for 30 minutes. Then, add a solution of 2,3-dibromopyridine (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Identification and Quantification of Side Products by LC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
-
Data Analysis: Identify the desired product and potential side products by their mass-to-charge ratio (m/z). The relative quantities can be estimated by comparing the peak areas in the chromatogram.
| Compound | Expected [M+H]+ |
| This compound | 218.0/220.0 (due to Br isotopes) |
| 2,3-Dibromopyridine (starting material) | 236.9/238.9/240.9 |
| 3-Bromo-2-hydroxypyridine | 173.9/175.9 |
| Bis-ether product | 395.9/397.9/399.9 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of "2-[(3-Bromopyridin-2-yl)oxy]ethanol".
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromo-2-hydroxypyridine to form an alkoxide, which then acts as a nucleophile to attack an electrophilic 2-haloethanol species, such as 2-bromoethanol or 2-chloroethanol.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include:
-
Anhydrous Conditions: The presence of water can quench the base and hydrolyze the reactants. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the pyridinol. Sodium hydride (NaH) is a common choice.
-
Temperature: The reaction temperature should be carefully controlled to prevent side reactions. The deprotonation is often carried out at a lower temperature, followed by a gradual increase for the substitution reaction.
-
Stoichiometry: The molar ratios of the reactants and the base can significantly impact the yield and purity of the product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting materials from the desired product. The disappearance of the limiting reactant (typically 3-bromo-2-hydroxypyridine) indicates the completion of the reaction.
Troubleshooting Guide
Synthesis
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of 3-bromo-2-hydroxypyridine. | Use a stronger base or ensure the base is fresh and of high purity. Increase the reaction time for the deprotonation step. |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of reagents. | Use freshly purchased or purified starting materials and solvents. |
| Side reactions, such as elimination. | The Williamson ether synthesis can have a competing E2 elimination reaction.[1] Using a primary alkyl halide like 2-bromoethanol minimizes this risk.[2] Ensure the temperature is not excessively high. |
| Inefficient nucleophilic attack. | Consider using a phase-transfer catalyst if you are using a biphasic system or if solubility is an issue. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| E2 Elimination. | This is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates.[1][2] Using a primary halide like 2-bromoethanol is preferred. Lowering the reaction temperature can also favor the SN2 pathway. |
| Reaction of the base with the alkyl halide. | Add the alkyl halide slowly to the reaction mixture containing the formed alkoxide to maintain a low concentration of the halide. |
| Dialkylation. | The product itself has a hydroxyl group that could potentially react. Using a protecting group strategy for the ethanol hydroxyl might be necessary in some cases, though it adds extra steps. |
| Hydrolysis of starting material or product. | Ensure strictly anhydrous conditions throughout the reaction and work-up. |
Purification
Problem 3: Difficulty in separating the product from starting materials by column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | The polarity of the eluent is critical. For polar aromatic compounds, a gradient elution is often effective. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A typical Rf value for the desired compound on a TLC plate should be around 0.3 for good separation. |
| Column overloading. | Do not load too much crude product onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude mixture for good separation. |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) to the eluent can improve separation. |
| Product is very polar and streaks on the column. | For very polar compounds, a reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better option.[3][4] |
Problem 4: The product oils out during recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate recrystallization solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can be effective. Common pairs include ethanol/water or ethyl acetate/hexanes. |
| Presence of impurities. | Impurities can lower the melting point and interfere with crystal lattice formation. Try to purify the compound further by another method (e.g., another column chromatography) before recrystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals. |
| Supersaturation. | If the solution is too concentrated, the product may precipitate as an oil. Add a small amount of the "good" solvent to the hot solution to reduce saturation. |
Experimental Protocols
Synthesis of 3-Bromo-2-hydroxypyridine (Starting Material)
A general procedure for the synthesis of 3-bromo-2-hydroxypyridine from 2-amino-3-bromopyridine involves diazotization followed by hydrolysis. In a typical procedure, 2-amino-3-bromopyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0°C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. After the addition, the reaction is stirred for a period, and then the pH is neutralized. The product is then extracted with an organic solvent.[3]
| Parameter | Value |
| Starting Material | 2-amino-3-bromopyridine |
| Reagents | Sodium nitrite, Sulfuric acid, Sodium hydroxide |
| Solvent | Water, Chloroform (for extraction) |
| Reaction Temperature | 0°C |
| Typical Yield | ~90%[3] |
Synthesis of this compound (Williamson Ether Synthesis)
This is a representative protocol based on the principles of the Williamson ether synthesis, as a specific literature procedure was not identified.
-
To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction carefully by the slow addition of water at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
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Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the Williamson ether synthesis of the target compound.
References
Stability issues of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in solution?
A1: Based on its chemical structure, which includes a bromopyridine ring, an ether linkage, and a primary alcohol, "this compound" may be susceptible to several degradation pathways in solution. These include:
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Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The pyridine ring and the alcohol group could be prone to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over time.
-
Photodegradation: Pyridine-containing compounds can be sensitive to UV or visible light, which may induce degradation.[1]
-
Thermodegradation: Elevated temperatures can accelerate the degradation of the molecule.
Q2: What are the initial signs of degradation of my this compound solution?
A2: Visual inspection can often provide the first clues of compound instability. Look for:
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Color change in the solution.
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Formation of precipitates or cloudiness.
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A noticeable change in pH if the solution is unbuffered.
For a more definitive assessment, analytical techniques such as HPLC should be employed to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, consider storing at -20°C or below.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For solutions sensitive to oxidation, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide
The following tables provide a structured approach to troubleshooting common stability issues encountered with "this compound" solutions.
Table 1: Troubleshooting Unexpected Experimental Results
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Prepare fresh solutions of the compound immediately before use.2. Perform a time-course stability study of the compound in the assay medium using HPLC to quantify its concentration over the duration of the experiment.3. If degradation is confirmed, consider modifying the assay conditions (e.g., pH, temperature) or adding antioxidants if oxidation is suspected. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The compound is degrading under the analytical conditions or during sample preparation. | 1. Investigate the stability of the compound in the mobile phase and sample solvent.2. Use a shorter analysis time or a lower temperature for the analytical column.3. Ensure that the sample preparation process is as rapid as possible and is performed at a low temperature. |
| The solution changes color or a precipitate forms over time. | This is a strong indication of chemical degradation or poor solubility. | 1. Immediately analyze the solution by HPLC to determine the purity of the compound.2. If degradation is confirmed, prepare fresh solutions and adhere to the recommended storage conditions.3. If solubility is the issue, consider using a different solvent or a co-solvent system. |
Table 2: Summary of Forced Degradation Studies and Potential Degradants
Forced degradation studies are a critical component of understanding a compound's stability profile.[2][3][4][5][6] The table below outlines the conditions for such studies and the likely degradation products for "this compound".
| Stress Condition | Typical Experimental Parameters | Potential Degradation Products | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | 3-Bromopyridin-2-ol and ethylene glycol | Cleavage of the ether linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | 3-Bromopyridin-2-ol and ethylene glycol | Cleavage of the ether linkage. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Pyridine N-oxides, aldehydes, or carboxylic acids | Oxidation of the pyridine nitrogen or the primary alcohol. |
| Thermal Degradation | 80°C for 48 hours (in solid state and in solution) | Various, potentially including debrominated species and products of ring opening.[7] | Multiple pathways accelerated by heat. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period | Complex mixture of products, potentially involving radical reactions.[1] | Light-induced cleavage of bonds. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of "this compound".
Protocol 1: HPLC Method for Stability Indicating Assay
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate working concentration (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a forced degradation study.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C.
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Photodegradation: Expose a vial of the stock solution to a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Neutralization (for acid and base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 1).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control at time zero. Calculate the percentage of degradation and identify the retention times of any new peaks.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability testing of "this compound".
Caption: Workflow for HPLC Stability Analysis.
Caption: Potential Degradation Pathways and Products.
References
- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. apicule.com [apicule.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Improving the regioselectivity of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. The primary challenge in this synthesis is achieving high regioselectivity for the desired O-alkylation product over the undesired N-alkylation byproduct.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide is designed to address the most common problems in a question-and-answer format.
Issue 1: Low Yield of the Desired O-Alkylated Product and a Mixture of Products
-
Question: My reaction is producing a low yield of this compound and I'm observing a significant amount of a byproduct. How can I improve the regioselectivity towards O-alkylation?
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Answer: The primary cause of this issue is the competing N-alkylation reaction due to the tautomerism of the starting material, 3-bromo-2-hydroxypyridine, which exists in equilibrium with 3-bromo-2(1H)-pyridone. The ambident nature of the pyridone anion allows for alkylation at either the oxygen or the nitrogen atom.[1][2][3] Several factors can be adjusted to favor O-alkylation.
Key Factors Influencing Regioselectivity:
Factor Recommendation for O-Alkylation Rationale Base Use a strong base like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe). Strong bases fully deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen atom. Solvent Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4][5] Polar aprotic solvents solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack. They generally favor O-alkylation.[4] Alkylating Agent Use a primary alkyl halide like 2-bromoethanol or 2-chloroethanol. Ethylene oxide can also be considered. Primary alkyl halides are more susceptible to SN2 attack and less prone to elimination reactions.[6][7] Temperature Maintain a moderate reaction temperature, typically between room temperature and 80°C. Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. Start with milder conditions and monitor the reaction progress. Counter-ion Sodium (Na+) salts of the pyridinol tend to favor O-alkylation in polar aprotic solvents.[5] The nature of the counter-ion can influence the aggregation and reactivity of the ambident anion.
Issue 2: Formation of an Unwanted N-Alkylated Isomer
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Question: I have confirmed the presence of the N-alkylated isomer, 1-(2-hydroxyethyl)-3-bromo-2(1H)-pyridone, in my product mixture. How can I minimize its formation?
-
Answer: The formation of the N-alkylated isomer is a common problem. To suppress this side reaction, consider the following strategies:
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Solvent Selection: Avoid non-polar solvents, as they have been shown to favor N-alkylation.[4]
-
Base Selection: While strong bases are generally recommended for O-alkylation, the use of milder bases like potassium carbonate (K2CO3) can sometimes lead to a higher proportion of the N-alkylated product, which is often the thermodynamically more stable isomer.[8]
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Phase-Transfer Catalysis: Under certain phase-transfer catalysis (PTC) conditions, particularly in the absence of a solvent, exclusive N-alkylation has been observed.[8] If you are using PTC, this could be the source of your regioselectivity issue.
-
Issue 3: No Reaction or Very Slow Conversion
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Question: My reaction is not proceeding, or the conversion rate is extremely low even after several hours. What could be the problem?
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Answer: A stalled or sluggish reaction can be due to several factors:
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Inefficient Deprotonation: Ensure your base is active and used in a sufficient amount (at least one equivalent). If using sodium hydride, make sure it is fresh and has been handled under anhydrous conditions.
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Poor Solubility: The starting 3-bromo-2-hydroxypyridine or its salt may have limited solubility in the chosen solvent. Ensure adequate stirring and consider a solvent in which the reactants are more soluble.
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Low Reactivity of Alkylating Agent: If using 2-chloroethanol, the reaction may be slower compared to 2-bromoethanol due to the better leaving group ability of bromide.
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Low Temperature: While high temperatures can be detrimental to selectivity, a very low temperature might not provide enough activation energy for the reaction to proceed at a reasonable rate. A typical temperature range for Williamson ether synthesis is 50-100 °C.[6][9]
-
Frequently Asked Questions (FAQs)
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Q1: What is the underlying chemical principle that makes the regioselectivity of this synthesis challenging?
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A1: The challenge arises from the tautomerism between 3-bromo-2-hydroxypyridine and 3-bromo-2(1H)-pyridone. The deprotonated intermediate is an ambident nucleophile, meaning it has two nucleophilic centers (the oxygen and the nitrogen). This allows for two possible reaction pathways, leading to either the desired O-alkylated product or the undesired N-alkylated product.[1]
-
-
Q2: Can I use a different alkylating agent, for example, 2-iodoethanol?
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A2: Yes, 2-iodoethanol would be a more reactive alkylating agent than 2-bromoethanol or 2-chloroethanol because iodide is an excellent leaving group. This could potentially allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, you should still carefully optimize the other reaction parameters to maintain high O-alkylation selectivity.
-
-
Q3: How can I purify the desired this compound from the N-alkylated byproduct?
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A3: The two isomers have different polarities and may be separable by column chromatography on silica gel. The O-alkylated ether is generally less polar than the N-alkylated pyridone. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for developing a separation method.
-
-
Q4: Are there any alternative synthetic routes to favor O-alkylation?
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A4: An alternative approach is to start from 2-chloro-3-bromopyridine and react it with the sodium salt of ethylene glycol. In this case, the pyridine nitrogen is not nucleophilic, and the reaction would proceed via a nucleophilic aromatic substitution (SNAr) pathway, leading exclusively to the O-alkylated product. However, the reactivity of 2-chloropyridines in SNAr reactions can be low and may require harsh conditions.[10]
-
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of 3-Bromo-2-hydroxypyridine
This protocol is a general guideline and may require optimization for your specific setup.
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Preparation of the Alkoxide:
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To a solution of 3-bromo-2-hydroxypyridine (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
-
Alkylation:
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To the resulting solution of the sodium salt, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
-
Work-up:
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After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Competing O- and N-alkylation pathways in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actachemscand.org [actachemscand.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Williamson_ether_synthesis [chemeurope.com]
- 10. chempanda.com [chempanda.com]
Technical Support Center: Overcoming Poor Solubility of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" and its derivatives during their experiments.
Troubleshooting Guides
Issue: My "this compound" derivative is poorly soluble in aqueous buffers.
This is a common challenge with pyridine-containing compounds. The following steps can help systematically troubleshoot and improve solubility.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor aqueous solubility of "this compound" derivatives.
1. pH Optimization:
-
Question: How does pH affect the solubility of my pyridine-containing compound?
-
Answer: The pyridine ring in your molecule is basic and can be protonated at acidic pH.[1][2] This protonation introduces a positive charge, which generally increases the polarity and aqueous solubility of the molecule.[3] Conversely, at higher pH, the compound will be in its neutral, less soluble form.
-
Action: Determine the pKa of your derivative. Systematically test the solubility in a range of buffers with pH values from 2 to 10. Start with buffers relevant to your experimental conditions (e.g., PBS pH 7.4).
2. Co-solvent Screening:
-
Question: What if pH adjustment alone is not sufficient?
-
Answer: Using a water-miscible organic co-solvent can significantly enhance the solubility of your compound.[4][5][6] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate your relatively non-polar bromo-pyridine derivative.
-
Action: Screen common, biocompatible co-solvents such as DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG). Start with low percentages (1-5%) and gradually increase the concentration while monitoring for precipitation. Be mindful that high concentrations of organic solvents may affect your downstream experiments.
3. Excipient-Based Formulations:
-
Question: Are there other additives I can use to improve solubility for in vitro or in vivo studies?
-
Answer: Yes, formulation excipients can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate your hydrophobic compound within their central cavity, forming a water-soluble inclusion complex.[7][8][9][10] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[10]
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Surfactants: Surfactants can increase solubility by forming micelles that entrap the drug molecules.[4][5] Non-ionic surfactants like Polysorbate 80 (Tween 80) and Cremophor EL are commonly used.
-
4. Advanced Formulation Strategies:
-
Question: My compound is still not soluble enough for my needs. What are the next steps?
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Answer: For very poorly soluble compounds, more advanced formulation techniques may be necessary, particularly for in vivo applications.
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Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier matrix at the molecular level.[11][12][13][14][15] This technique can significantly increase the dissolution rate and apparent solubility.[11][12][13][14][15]
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Nanosuspensions: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[16][17][18][19]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I encounter a solubility issue with a new "this compound" derivative?
A1: The first step is to perform a basic solubility assessment in a range of relevant solvents. This includes aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0) and common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile). This initial screen will give you a good understanding of the compound's physicochemical properties.
Q2: How can I quantitatively measure the solubility of my compound?
A2: The gold standard for determining thermodynamic solubility is the shake-flask method.[20][21] An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC-UV or LC-MS.
Q3: Can I use DMSO as a co-solvent for my cell-based assays?
A3: Yes, DMSO is a common co-solvent for cell-based assays. However, it's crucial to keep the final concentration of DMSO as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic and may interfere with cellular processes. Always run a vehicle control (media with the same concentration of DMSO) to assess any solvent-induced effects.
Q4: What are the advantages of using cyclodextrins?
A4: Cyclodextrins offer several advantages: they are generally well-tolerated, can significantly increase aqueous solubility, and may improve the stability of the compound.[8][10] They are particularly useful for in vivo studies to enhance bioavailability.[8][10]
Q5: Are there any structural modifications I can make to my derivatives to improve their intrinsic solubility?
A5: Yes, medicinal chemistry strategies can be employed. Introducing polar functional groups, such as amines or carboxylic acids, can increase aqueous solubility. Disrupting molecular planarity and symmetry can also lead to improved solubility by weakening the crystal lattice energy.[22] For example, adding a substituent that forces a twist in the molecule can be effective.
Data Presentation
Table 1: Hypothetical Solubility Enhancement Data for Derivative X
| Formulation Strategy | Solvent System | Concentration of Additive | Solubility (µg/mL) | Fold Increase |
| Baseline | PBS (pH 7.4) | - | 0.5 | 1 |
| pH Adjustment | Acetate Buffer (pH 4.0) | - | 15.2 | 30.4 |
| Borate Buffer (pH 9.0) | - | 0.4 | 0.8 | |
| Co-solvent | PBS with 5% Ethanol | 5% (v/v) | 8.7 | 17.4 |
| PBS with 5% DMSO | 5% (v/v) | 25.1 | 50.2 | |
| Cyclodextrin | PBS with HP-β-CD | 2% (w/v) | 48.5 | 97.0 |
| Surfactant | PBS with Tween 80 | 0.1% (w/v) | 12.3 | 24.6 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of a "this compound" derivative in a specific solvent.
Materials:
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Test compound
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Solvent of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC or LC-MS system for quantification
Methodology:
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg to 1 mL of solvent). The exact amount should be enough to ensure undissolved solid remains at equilibrium.
-
Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
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Analyze the diluted filtrate by a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Experimental Workflow for Solubility Determination
References
- 1. Solved Select the pH value at which solubility of Pyridine | Chegg.com [chegg.com]
- 2. acid base - Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jddtonline.info [jddtonline.info]
- 12. jetir.org [jetir.org]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jopcr.com [jopcr.com]
- 15. japer.in [japer.in]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. pharmatutor.org [pharmatutor.org]
- 22. pubs.acs.org [pubs.acs.org]
Preventing decomposition of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its stability?
A1: this compound possesses three key functional groups that dictate its reactivity and potential decomposition pathways: a 3-bromopyridine ring, a 2-alkoxypyridine ether linkage, and a primary alcohol. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom makes the pyridine ring susceptible to nucleophilic substitution. The 2-alkoxy ether linkage can be labile under certain acidic or catalytic conditions. The primary alcohol can undergo oxidation or act as a nucleophile.
Q2: What are the most common decomposition pathways for this molecule?
A2: The most probable decomposition pathways for this compound include:
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Hydrolysis of the Ether Linkage: Cleavage of the C-O bond between the pyridine ring and the ethanol side chain, particularly under strong acidic or basic conditions.
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Nucleophilic Substitution: Displacement of the bromide on the pyridine ring by nucleophiles present in the reaction mixture.
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Pyridine Ring Degradation: Under harsh conditions, such as high temperatures or strong oxidizing agents, the pyridine ring itself can be degraded.
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Side Reactions of the Alcohol Group: The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or participate in undesired side reactions.
Q3: Are there any known incompatible reagents or conditions to be aware of?
A3: Yes, based on the chemical nature of the molecule, the following should be used with caution:
-
Strong, non-nucleophilic bases: Can potentially promote the formation of pyridyne intermediates, leading to isomerization or substitution at the 4-position of the pyridine ring.
-
Palladium catalysts: While often used for cross-coupling reactions at the bromide site, certain palladium complexes can catalyze dehydrohalogenation or other undesired side reactions.
-
Strong oxidizing agents: Can lead to the oxidation of the primary alcohol and potentially the pyridine ring.
-
Strong mineral acids: Can catalyze the hydrolysis of the ether linkage.
-
UV light: Brominated aromatic compounds can be photochemically unstable and may undergo debromination or other rearrangements upon exposure to UV radiation.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during reactions involving this compound.
Issue 1: Cleavage of the Ether Linkage
Symptom: Formation of 3-bromo-2-hydroxypyridine and ethylene glycol as byproducts, confirmed by LC-MS or NMR analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Reaction is too acidic. | Buffer the reaction mixture to a neutral or slightly basic pH. If acidic conditions are required, use a milder acid or limit the reaction time and temperature. | Protocol 1: pH Adjustment. Add a suitable buffer (e.g., phosphate buffer, sodium bicarbonate) to maintain the pH between 7 and 8. Monitor the pH throughout the reaction and adjust as necessary. |
| Reaction is too basic. | Avoid the use of strong, non-nucleophilic bases. If a base is required, opt for a milder, non-interfering base like potassium carbonate or triethylamine. | Protocol 2: Use of a Mild Base. In a reaction requiring a base, substitute strong bases like LDA or NaH with K₂CO₃ or Et₃N. Add the base portion-wise to control the reaction exotherm and maintain a stable pH. |
| Presence of Lewis acids. | Some Lewis acids can catalyze the cleavage of the ether bond. If a Lewis acid is necessary, screen for one that is less harsh or use it in stoichiometric amounts at low temperatures. | Protocol 3: Lewis Acid Screening. Set up small-scale parallel reactions with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) to identify the one that provides the desired product with minimal ether cleavage. Start with low temperatures (-78 °C to 0 °C) and slowly warm the reaction as needed. |
Logical Workflow for Troubleshooting Ether Cleavage:
Caption: Troubleshooting workflow for ether linkage cleavage.
Issue 2: Unwanted Nucleophilic Substitution at the Bromine Position
Symptom: Formation of byproducts where the bromine atom has been replaced by a nucleophile from the reaction mixture (e.g., solvent, reagent).
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Presence of strong nucleophiles. | If the intended reaction does not involve substitution at the bromine, protect the nucleophilic sites of other reagents if possible. Alternatively, choose a less nucleophilic solvent or reagent. | Protocol 4: Use of Non-Nucleophilic Reagents/Solvents. When possible, replace nucleophilic solvents like alcohols or amines with non-nucleophilic alternatives such as toluene, THF, or dichloromethane. If a nucleophilic reagent is essential for another part of the transformation, consider a protecting group strategy. |
| High reaction temperature. | Nucleophilic aromatic substitution is often accelerated by heat. Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. | Protocol 5: Temperature Optimization. Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between reaction rate and suppression of the undesired substitution. |
| Use of certain catalysts. | Some transition metal catalysts, particularly those used for cross-coupling, can facilitate unwanted nucleophilic substitution. | Protocol 6: Catalyst and Ligand Screening. If a catalyst is necessary, screen a variety of catalysts and ligands to identify a system that is selective for the desired reaction. For example, in a Suzuki coupling, ligands can be tuned to favor the desired C-C bond formation over C-N or C-O bond formation. |
Signaling Pathway for Unwanted Substitution:
Caption: Factors leading to unwanted nucleophilic substitution.
Issue 3: Decomposition under Palladium Catalysis
Symptom: Low yield of the desired cross-coupling product with the formation of debrominated starting material or other unidentifiable byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| β-Hydride elimination. | This can be a side reaction in palladium-catalyzed processes. The choice of ligand and base can influence the rate of β-hydride elimination. | Protocol 7: Ligand and Base Optimization for Cross-Coupling. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Use a non-coordinating, sterically hindered base to minimize side reactions. |
| Catalyst poisoning or degradation. | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. | Protocol 8: Use of Additives. In some cases, the addition of salts like LiCl or the use of specific solvent systems can help to stabilize the active catalytic species and prevent catalyst deactivation. |
| Reaction temperature is too high. | High temperatures can promote catalyst decomposition and side reactions. | Protocol 9: Gradual Temperature Increase. Start the reaction at room temperature and gradually increase the temperature only if the reaction is not proceeding. Monitor the reaction closely for the formation of byproducts. |
Experimental Workflow for Optimizing Palladium-Catalyzed Reactions:
Caption: Workflow for optimizing palladium-catalyzed reactions.
Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experiments should be conducted with appropriate safety precautions.
Technical Support Center: Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers synthesizing 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis of this compound, an aryl ether, is typically achieved through two main synthetic routes: the Williamson ether synthesis and the Ullmann condensation.
-
Williamson Ether Synthesis: This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1] For this specific synthesis, it would entail the reaction of 3-bromopyridin-2-olate with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) via an SN2 mechanism.[1][2][3] This is often the simpler and more cost-effective approach if the starting materials are readily available.
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol.[4] This method is particularly useful when the SN2 reaction of the Williamson synthesis is not favorable. Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing for milder reaction conditions.[4][5]
Q2: Which starting materials should I use for the Williamson ether synthesis?
For the Williamson ether synthesis, you have two primary options for reactants:
-
3-Bromopyridin-2-ol and a 2-haloethanol: In this approach, a strong base is used to deprotonate the 3-bromopyridin-2-ol to form the corresponding alkoxide, which then acts as a nucleophile.[6]
-
2,3-Dibromopyridine and Ethylene Glycol: Here, a strong base would deprotonate one of the hydroxyl groups of ethylene glycol, which would then attack the 2-position of the 2,3-dibromopyridine.
The first option is generally preferred as the nucleophilic attack on a primary alkyl halide (the 2-haloethanol) is more favorable in an SN2 reaction than attack on an aryl halide.[1][2]
Q3: What are the recommended catalysts for an Ullmann condensation approach?
For an Ullmann-type C-O coupling to form this compound, copper-based catalysts are employed.[4][5] While traditional Ullmann reactions used copper powder at high temperatures, modern methods offer better yields and milder conditions.[4][7]
| Catalyst System | Ligand | Base | Solvent | Temperature | Notes |
| Copper(I) Iodide (CuI) | 1,10-Phenanthroline or derivatives | K2CO3, Cs2CO3 | DMF, NMP | 100-150 °C | A common and effective system for Ullmann ether synthesis. |
| Copper(I) Oxide (Cu2O) | Salicylaldoxime | K3PO4 | Dioxane, Toluene | 80-120 °C | Milder conditions can sometimes be achieved with this system. |
| Copper(II) Acetate (Cu(OAc)2) | N,N'-Dimethylethylenediamine (DMEDA) | K2CO3 | Toluene | 110 °C | Often used for N-arylation but can be adapted for O-arylation. |
Q4: Can I use palladium catalysts for this synthesis?
While palladium-catalyzed cross-coupling reactions (like the Buchwald-Hartwig amination) are common for C-N bond formation, copper-based catalysts are generally preferred and more widely used for C-O bond formation in Ullmann-type ether syntheses.[4][8] Palladium-catalyzed ether synthesis is possible but often requires more specialized and expensive ligands.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Williamson Ether Synthesis
Possible Causes:
-
Inefficient Deprotonation: The alkoxide of 3-bromopyridin-2-ol may not be forming in sufficient quantities.
-
Poor Nucleophilicity: The resulting alkoxide may not be a strong enough nucleophile.
-
Side Reactions: Elimination reactions can compete with the desired substitution reaction, especially if using a sterically hindered base or a secondary alkyl halide.[1][2]
-
Decomposition of Reactants or Product: The reaction conditions may be too harsh.
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) is a common and effective choice as it forms hydrogen gas as a byproduct, which does not interfere with the reaction.[6]
-
Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or THF to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[2]
-
Reaction Temperature: Start at room temperature and gradually increase the temperature if the reaction is not proceeding. Avoid excessively high temperatures which can promote side reactions.
-
Alkyl Halide Reactivity: Ensure you are using a primary alkyl halide. 2-Bromoethanol or 2-iodoethanol are more reactive than 2-chloroethanol.
Issue 2: Formation of Side Products
Possible Side Products:
-
N-Alkylation Product: With 2-hydroxypyridines, there is a possibility of competing N-alkylation to form a pyridone derivative.[5]
-
Elimination Product: If using a 2-haloethanol, elimination can lead to the formation of ethylene oxide or other degradation products.
-
Di-O-arylated Ethylene Glycol: If using ethylene glycol as a reactant, reaction at both hydroxyl groups can occur.
Troubleshooting Steps:
-
Control of Stoichiometry: Use a slight excess of the 2-haloethanol to favor the desired mono-alkylation product. When using ethylene glycol, using it as the limiting reagent can help minimize the formation of the di-substituted product.
-
Base Selection: A bulky base may favor elimination over substitution. A less sterically hindered base like NaH is preferable.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the desired substitution product.
Issue 3: Reaction Stalls or is Incomplete in Ullmann Condensation
Possible Causes:
-
Catalyst Deactivation: The copper catalyst may be deactivated by impurities or may not be soluble enough in the reaction medium.
-
Insufficient Ligand: The ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.
-
Inappropriate Base: The choice of base is critical for the efficiency of Ullmann couplings.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Experiment with different copper sources (e.g., CuI, Cu2O) and ligands (e.g., phenanthroline derivatives, diamines). Refer to the table in the FAQs for starting points.
-
Base Optimization: Carbonate bases like K2CO3 or Cs2CO3 are commonly used. Cs2CO3 is more soluble and can sometimes lead to better results.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to ensure the reactants and catalyst remain in solution at the required high temperatures.[4]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the catalyst.
Experimental Workflow & Reaction Pathways
Below are diagrams illustrating the key synthetic pathways and a general troubleshooting workflow.
Caption: Williamson ether synthesis pathway for this compound.
Caption: Ullmann condensation pathway for this compound.
Caption: A general troubleshooting workflow for synthesis optimization.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup and Troubleshooting for 2-[(3-Bromopyridin-2-yl)oxy]ethanol Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the synthesis and workup of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the deprotonation of 3-bromo-2-hydroxypyridine followed by nucleophilic substitution with a suitable 2-carbon electrophile.
Reaction Scheme:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues during the synthesis.
"2-[(3-Bromopyridin-2-yl)oxy]ethanol" byproduct identification and removal
This guide provides troubleshooting and frequently asked questions for researchers working with "2-[(3-Bromopyridin-2-yl)oxy]ethanol", focusing on byproduct identification and removal during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
The synthesis of this compound is typically a Williamson ether synthesis.[1][2][3] In this type of reaction, several byproducts can form. The most common include:
-
Unreacted Starting Materials: Residual 3-bromo-2-hydroxypyridine and the alkylating agent.
-
N-Alkylation Product: 2-pyridones are ambident nucleophiles, meaning alkylation can occur on the nitrogen atom instead of the oxygen, leading to the formation of 1-(2-hydroxyethyl)-3-bromo-2(1H)-pyridone.[4][5][6] The ratio of N- vs. O-alkylation can be influenced by factors like the base, solvent, and electrophile used.[4]
-
Elimination Products: The base used in the reaction can cause the elimination of the alkylating agent, especially if it is a secondary or tertiary halide, leading to the formation of an alkene and an alcohol.[1][7]
-
Over-alkylation Product: If using a diol like ethylene glycol as the starting alcohol, a di-substituted pyridine ether may form.
Q2: How can I identify these byproducts using analytical techniques?
Byproducts can be identified using a combination of chromatographic and spectroscopic methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your reaction and identify the presence of byproducts.[8][9][10] Different spots on the TLC plate correspond to different compounds. The target product, being polar, will likely have a moderate Rf value. Unreacted starting materials and more polar byproducts will have lower Rf values, while less polar byproducts will have higher Rf values. Adding a small amount of triethylamine (TEA) to the eluent can help reduce the tailing of basic pyridine compounds on the silica gel plate.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[5][12][13][14][15][16] A significant downfield shift for the carbon attached to the oxygen in ¹³C NMR (typically ~65-75 ppm) is indicative of O-alkylation.[5] In contrast, N-alkylation would show a carbon signal at a lower ppm value.[5] 2D NMR techniques like NOESY can also be used to confirm the regiochemistry by observing through-space correlations between protons on the alkyl chain and the pyridine ring.[17]
-
Mass Spectrometry (MS): MS provides the molecular weight of your product and byproducts.[18][19][20] The presence of bromine will give a characteristic M+2 peak with nearly equal intensity to the M+ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[21][22] This can help confirm which peaks in a chromatogram (like from LC-MS) correspond to bromine-containing compounds.
Q3: My TLC plate shows multiple spots. How do I know which one is my product?
To identify your product spot on a TLC plate:
-
Co-spotting: Spot your reaction mixture, the starting material, and a mix of both on the same TLC plate. The spot that is not the starting material and appears as the reaction progresses is likely your product.
-
Staining: Use a visualizing agent like potassium permanganate or ceric ammonium molybdate stain. Different functional groups can give different colored spots.
-
Preparative TLC: If you are unsure, you can perform a preparative TLC to isolate the compound from the main spot and analyze it by NMR or MS.[11]
Q4: What are the best methods for removing the identified byproducts?
The primary method for purifying this compound is column chromatography .[23][24][25][26][27]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for separating polar pyridine derivatives.[25][28] For pyridine compounds that may streak, adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve separation.[28]
For some impurities, a simple acid-base extraction during the workup can be beneficial. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can remove basic impurities, while a wash with a dilute base can remove acidic starting materials like 3-bromo-2-hydroxypyridine.
Byproduct Identification Summary
| Compound | Expected TLC Rf (vs. Product) | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) | Mass Spec (m/z) |
| This compound | - | Aromatic protons, triplet for -OCH₂-, triplet for -CH₂OH | Aromatic carbons, C-O ~160-165 ppm, -OCH₂ ~65-75 ppm | M+ and M+2 peaks of equal intensity |
| Unreacted 3-bromo-2-hydroxypyridine | Lower | Aromatic protons, broad -OH peak | Aromatic carbons, C-OH ~155-160 ppm | M+ and M+2 peaks of equal intensity |
| N-Alkylation Byproduct | Similar or slightly higher | Aromatic protons, different shifts for -NCH₂- | Aromatic carbons, C=O ~160 ppm, -NCH₂ ~40-50 ppm | M+ and M+2 peaks of equal intensity |
Experimental Protocols
General Synthesis via Williamson Ether Synthesis
-
To a solution of 3-bromo-2-hydroxypyridine in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., NaH, K₂CO₃) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add 2-bromoethanol (or a similar alkylating agent) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Thin-Layer Chromatography (TLC) Analysis
-
Prepare a developing chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot of both.
-
Place the plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate stain (e.g., potassium permanganate).
Column Chromatography Purification
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Pack a glass column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct identification and removal.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. rsc.org [rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 16. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 27. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 28. reddit.com [reddit.com]
Technical Support Center: Enhancing the Reactivity of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to enhance the reactivity of this compound?
A1: The reactivity of this compound, an aryl bromide, is most effectively enhanced through palladium-catalyzed cross-coupling reactions. The two most common and versatile methods for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.
Q2: What are the potential challenges when working with this compound?
A2: The pyridine nitrogen in this compound can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity. This can lead to lower yields or failed reactions. Additionally, the presence of the ether linkage and the hydroxyl group may influence the solubility and stability of the molecule under certain reaction conditions. Careful selection of ligands that prevent catalyst poisoning and reaction conditions that are compatible with the functional groups is essential.[1]
Q3: How does the choice of palladium precursor and ligand affect the reaction outcome?
A3: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical.[2] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective for challenging substrates like bromopyridines.[2] These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Pre-formed palladium catalysts (precatalysts) that incorporate the ligand can also offer improved stability and reactivity.[4]
Q4: Can I use microwave irradiation to improve reaction times and yields?
A4: Yes, microwave-assisted heating can often significantly reduce reaction times and improve yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[5] It allows for rapid and uniform heating of the reaction mixture, which can help overcome activation barriers and drive the reaction to completion more efficiently.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed. | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst (precatalyst) for better stability and activity. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[2][6] |
| Inefficient Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center is slow. | The choice of base is critical for activating the boronic acid.[7] Stronger bases like K₃PO₄ are often more effective than weaker bases like K₂CO₃ for challenging substrates.[8] Ensure the base is finely powdered and dry. | |
| Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. | Use anhydrous solvents and reagents. Minimize reaction time and temperature where possible. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.[9] | |
| Poor Solubility: The substrate or reagents are not fully dissolved in the solvent. | Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water can improve solubility.[6] | |
| Formation of Side Products | Homo-coupling: The boronic acid couples with itself, or the aryl bromide couples with itself. | This can be due to the presence of oxygen. Thoroughly degas the solvent and reaction mixture. Running the reaction at a lower temperature might also reduce homo-coupling. |
| Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | This can be a side reaction promoted by certain palladium catalysts and reaction conditions. Screening different ligands and bases may help to minimize this pathway. |
Buchwald-Hartwig Amination: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inhibition: The pyridine nitrogen or the amine starting material is coordinating to the palladium and inhibiting catalysis. | Use bulky, electron-rich ligands (e.g., Josiphos, BrettPhos) that can shield the palladium center and promote the desired reaction.[1][10] |
| Weak Base: The base is not strong enough to deprotonate the amine or facilitate the catalytic cycle. | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required for Buchwald-Hartwig aminations.[11][12] | |
| Amine Volatility: If using a low-boiling-point amine, it may be lost from the reaction mixture at elevated temperatures. | Perform the reaction in a sealed tube or under reflux with a condenser to prevent the loss of volatile amines.[13] | |
| Formation of Side Products | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | This is a common side reaction. Optimizing the ligand, base, and temperature can help to suppress it. Using a different palladium precursor might also be beneficial. |
| Double Arylation (with primary amines): The primary amine reacts with two molecules of the aryl bromide. | Use a slight excess of the amine and carefully control the stoichiometry. Lowering the reaction temperature or using a bulkier ligand can sometimes favor mono-arylation. |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).
-
Add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Methodology for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reagents and Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst (e.g., RuPhos-Pd-G3, 2 mol%)
-
RuPhos (4 mol%, if using Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add the palladium precursor and ligand (if not using a precatalyst).
-
Add this compound (1 equivalent) and sodium tert-butoxide (1.5 equivalents).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add the amine (1.2 equivalents) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Commonly available and effective palladium sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient catalysis for bromopyridine substrates. |
| Base | K₃PO₄, Cs₂CO₃ | Strong inorganic bases that are effective in activating boronic acids for transmetalation.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A mixture of solvents often improves the solubility of all reaction components.[6] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the reaction without significant decomposition. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Precatalysts (e.g., RuPhos-Pd-G3) | Precatalysts can offer higher activity and stability.[4] |
| Ligand | RuPhos, BrettPhos, Josiphos | Bulky, electron-rich ligands that prevent catalyst inhibition by the pyridine nitrogen.[1] |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases required for efficient deprotonation of the amine and catalyst turnover.[11][12] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are generally preferred for this reaction.[12] |
| Temperature | 80 - 110 °C | Common temperature range for Buchwald-Hartwig aminations. |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. The information is designed to address common challenges encountered during laboratory-scale synthesis and scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) pathway.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation of Ethylene Glycol: The alkoxide may not be forming in sufficient quantity if the base is not strong enough or if there is residual water in the reaction. 2. Low Reactivity of Starting Materials: 2,3-Dihalopyridines can have complex reactivity. The nucleophile may not be effectively attacking the pyridine ring. 3. Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 or SNAr reaction, potentially hindering the solubility of reactants or the reaction kinetics.[1] | 1. Base and Dry Conditions: Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of ethylene glycol.[2] Ensure all reagents and solvents are anhydrous. 2. Reaction Temperature: Gradually increase the reaction temperature. For less reactive aryl halides, higher temperatures may be necessary to drive the reaction to completion. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times. 3. Solvent Selection: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to facilitate SN2 and SNAr reactions.[1] |
| Formation of Significant Byproducts | 1. Elimination Reaction: If using a sterically hindered base or secondary/tertiary alkyl halide (not the case here, but a general consideration), elimination can compete with substitution.[2] 2. Reaction at Multiple Sites: With dihalopyridines, there is a risk of reaction at both halogenated positions or displacement of the "wrong" halogen. 3. Polymerization of Ethylene Glycol: Under strongly basic or acidic conditions, ethylene glycol can polymerize. | 1. Choice of Base: Use a non-nucleophilic, strong base like NaH. 2. Control Stoichiometry and Temperature: Use a slight excess of the ethylene glycol nucleophile. Maintain strict temperature control to favor the desired substitution. 3. Gradual Addition: Add the ethylene glycol or its alkoxide solution to the reaction mixture slowly to maintain a low instantaneous concentration. |
| Difficult Product Isolation and Purification | 1. High Polarity of the Product: The presence of the pyridine nitrogen and the hydroxyl group makes the product highly polar and water-soluble, complicating extraction from aqueous workups. 2. Tarry Residues: At elevated temperatures, pyridine-containing compounds can be prone to decomposition or side reactions leading to tar formation. 3. Emulsion during Extraction: The polar nature of the product and byproducts can lead to the formation of stable emulsions during aqueous workup. | 1. Alternative Extraction Solvents: Use more polar organic solvents for extraction, such as dichloromethane or a mixture of dichloromethane and isopropanol. Repeat the extractions multiple times. 2. Purification by Chromatography: Utilize column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking).[1] Reverse-phase chromatography can also be an effective alternative for purifying highly polar compounds.[1] 3. Brine Wash: During the workup, wash the organic layer with brine (saturated NaCl solution) to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct approach is a Williamson ether synthesis, which in this case proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[5] For this specific synthesis, ethylene glycol is deprotonated with a strong base to form an alkoxide, which then attacks the 3-bromo-2-halopyridine at the 2-position, displacing the halide.
Q2: Which starting material is preferred: 2,3-dibromopyridine or 2-chloro-3-bromopyridine?
A2: In nucleophilic aromatic substitution reactions, the rate of reaction is often influenced by the electronegativity of the leaving group, as this affects the stability of the intermediate Meisenheimer complex.[6] Fluorine is often the best leaving group in SNAr, followed by chlorine, then bromine.[7] Therefore, 2-chloro-3-bromopyridine would likely be more reactive at the 2-position, potentially leading to a faster reaction or allowing for milder reaction conditions.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Use of Sodium Hydride (NaH): NaH is highly reactive and flammable, especially in the presence of moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction: The reaction of NaH with ethylene glycol is exothermic and generates hydrogen gas. The addition should be done slowly and with adequate cooling to control the temperature and safe venting of the hydrogen gas.
-
Solvent Hazards: Polar aprotic solvents like DMF and DMSO have their own specific hazards and should be handled in a well-ventilated fume hood.
-
Thermal Stability: Pyridine derivatives can be thermally unstable. When scaling up, it is crucial to understand the thermal profile of the reaction to prevent runaway reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable TLC eluent system would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For HPLC, a reverse-phase C18 column with a gradient of water (with a modifier like formic acid or TFA) and acetonitrile or methanol would be appropriate.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[2][3] Researchers should perform their own optimization.
Materials:
-
2,3-Dichloropyridine (or 2,3-dibromopyridine)
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether or hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous diethyl ether or hexane to remove the mineral oil, and then carefully decant the solvent.
-
Add anhydrous DMF to the flask.
-
In the dropping funnel, prepare a solution of ethylene glycol (1.2 equivalents) in anhydrous DMF.
-
Cool the NaH suspension in an ice bath and add the ethylene glycol solution dropwise.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
To the freshly prepared sodium salt of ethylene glycol, add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common issues in the synthesis.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. reddit.com [reddit.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Analytical Characterization of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical characterization of "2-[(3-Bromopyridin-2-yl)oxy]ethanol". The information is tailored to researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical characterization of "this compound" using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with Stationary Phase. The basic nitrogen on the pyridine ring can interact with residual silanols on C18 columns, leading to peak tailing.
-
Solution:
-
Lower the mobile phase pH to 2.5-3.5 to protonate the pyridine nitrogen and minimize secondary interactions.
-
Use a column with a base-deactivated stationary phase.
-
Add a competitor base, such as 0.1% triethylamine, to the mobile phase to block the active silanol sites.
-
-
-
Possible Cause 2: Co-elution with an Impurity. An impurity eluting very close to the main peak can cause apparent tailing or a shoulder.
-
Solution:
-
Adjust the mobile phase composition (e.g., change the organic solvent ratio or use a different organic modifier like methanol instead of acetonitrile) to improve resolution.
-
Use a longer column or a column with a smaller particle size to increase efficiency.
-
-
-
Possible Cause 3: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
-
-
Possible Cause 2: Mobile Phase Instability. Changes in mobile phase composition due to evaporation of the organic solvent or pH drift.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure its pH is stable and within the working range of the column.
-
-
Possible Cause 3: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Mass Spectrometry (MS) Troubleshooting
Issue: Poor Ionization or Low Signal Intensity
-
Possible Cause 1: Suboptimal Ionization Source Parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. "this compound" is expected to ionize well in positive ion mode due to the protonatable pyridine nitrogen.
-
-
Possible Cause 2: Ion Suppression. Co-eluting impurities or high concentrations of buffer salts can suppress the ionization of the target analyte.
-
Solution: Improve chromatographic separation to remove co-eluting species. Use volatile buffers like ammonium formate or ammonium acetate if compatible with the separation.
-
Issue: Ambiguous Fragmentation Pattern
-
Possible Cause 1: Presence of Isotopes. The bromine atom in the molecule will result in a characteristic isotopic pattern.
-
Solution: Look for the M+ and M+2 isotope peaks with an approximate 1:1 intensity ratio, which is characteristic of bromine. This can confirm the presence of bromine in the molecular ion and its fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Issue: Broad or Unresolved Peaks
-
Possible Cause 1: Sample Impurities. Paramagnetic impurities can cause significant line broadening.
-
Solution: Purify the sample using techniques like column chromatography or recrystallization.
-
-
Possible Cause 2: Poor Shimming. An inhomogeneous magnetic field will lead to broad peaks.
-
Solution: Carefully shim the NMR spectrometer before acquiring the spectrum.
-
-
Possible Cause 3: Presence of Water in the Sample. The hydroxyl proton can exchange with water, leading to a broad signal.
-
Solution: Use a deuterated solvent that has been dried over molecular sieves. A drop of D2O can be added to the sample to confirm the hydroxyl proton signal through H-D exchange.
-
Issue: Incorrect Signal Integration
-
Possible Cause 1: Overlapping Peaks.
-
Solution: Use a higher field NMR spectrometer to improve signal dispersion. 2D NMR techniques like COSY and HSQC can help in resolving overlapping signals.
-
-
Possible Cause 2: Incomplete Relaxation.
-
Solution: Increase the relaxation delay (d1) in the acquisition parameters to ensure all protons have fully relaxed before the next pulse.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for "this compound"?
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4' | ~7.9 | dd | ~4.5, 1.5 |
| H-5' | ~7.2 | dd | ~8.0, 4.5 |
| H-6' | ~8.1 | dd | ~8.0, 1.5 |
| O-CH₂ | ~4.4 | t | ~5.0 |
| CH₂-OH | ~3.9 | t | ~5.0 |
| OH | Variable | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2' | ~160 |
| C-3' | ~110 |
| C-4' | ~140 |
| C-5' | ~122 |
| C-6' | ~148 |
| O-CH₂ | ~70 |
| CH₂-OH | ~61 |
Q2: What is the expected mass spectrum fragmentation pattern for "this compound"?
A2: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight of the compound, showing a characteristic 1:1 isotopic pattern for bromine. Common fragmentation pathways would likely involve cleavage of the ether bond and the ethanol side chain.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
|---|---|
| 217/219 | [M]⁺ (Molecular Ion) |
| 187/189 | [M - CH₂O]⁺ |
| 157/159 | [M - C₂H₄O₂]⁺ |
| 78 | [C₅H₄N]⁺ |
Q3: What are the key functional group absorptions to look for in the FT-IR spectrum?
A3: The FT-IR spectrum will show characteristic peaks for the O-H, C-H, C-O, and C-N bonds, as well as absorptions related to the pyridine ring.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600-1450 | C=C and C=N ring stretching |
| 1250-1150 | Aryl-O stretch (ether) |
| 1100-1000 | C-O stretch (alcohol) |
Q4: What are potential impurities from the synthesis of "this compound"?
A4: A likely synthesis involves the reaction of 3-bromo-2-chloropyridine with ethylene glycol. Potential impurities could include:
-
3-bromo-2-chloropyridine (starting material): This would be evident in HPLC and MS.
-
Ethylene glycol (reagent): This may be visible in ¹H NMR as a singlet around 3.7 ppm.
-
Bis-adduct: Where two molecules of 3-bromo-2-chloropyridine react with one molecule of ethylene glycol. This would have a significantly higher molecular weight in MS.
Experimental Protocols
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: 50-500 m/z
-
Fragmentation Voltage: 100 V
NMR Spectroscopy Method
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: 5-10 mg of sample in 0.7 mL of solvent
-
Spectrometer: 400 MHz or higher
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
FT-IR Spectroscopy Method
-
Technique: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Visualizations
Caption: A typical experimental workflow for the analytical characterization of "this compound".
Caption: A troubleshooting decision tree for common HPLC peak shape issues.
Refinement of experimental protocols involving "2-[(3-Bromopyridin-2-yl)oxy]ethanol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-[(3-Bromopyridin-2-yl)oxy]ethanol".
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Q1: My Williamson ether synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A primary consideration is the competition between the desired S(_N)2 reaction and E2 elimination, especially if reaction conditions are not optimal.[1][2][3][4]
Troubleshooting Steps:
-
Choice of Base and Solvent: Ensure a strong, non-nucleophilic base is used to fully deprotonate the 3-bromo-2-hydroxypyridine. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice.[5] Using a weaker base or a protic solvent can lead to incomplete deprotonation and favor side reactions.
-
Reaction Temperature: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction to completion, excessive temperatures can favor the E2 elimination pathway, especially with secondary halides.[3]
-
Purity of Reactants: Ensure that both the 3-bromo-2-hydroxypyridine and the 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) are pure and dry. Water contamination can quench the alkoxide intermediate.
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Leaving Group: A better leaving group on the ethanol moiety can improve reaction rates. For instance, using 2-iodoethanol or a tosylate of ethylene glycol might be more effective than 2-chloroethanol.
Q2: I am observing the formation of a significant amount of a byproduct that I suspect is a result of elimination. How can I minimize this?
A2: The formation of elimination byproducts, such as pyridine derivatives without the oxyethanol side chain, is a common issue in Williamson ether synthesis.[1][4]
Strategies to Minimize Elimination:
-
Use a Primary Halide: The Williamson ether synthesis works best with primary alkyl halides.[1][2] In this case, 2-haloethanols are primary, which is favorable.
-
Less Hindered Base: While a strong base is necessary, a sterically hindered base like potassium tert-butoxide might favor elimination. Sodium hydride is generally a good choice.
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Lower Reaction Temperature: As mentioned, lower temperatures generally favor the S(_N)2 reaction over E2 elimination. Try running the reaction at room temperature for a longer period or with gentle heating.
Q3: The purification of my final product, this compound, is proving to be difficult. What purification techniques are recommended?
A3: The purification of pyridyl ethers can be challenging due to their polarity and potential for interaction with silica gel.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or a mixture of dichloromethane and methanol. The polarity of your target compound will dictate the ideal solvent system.
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Acid-Base Extraction: Since the product contains a basic pyridine ring, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the product back into an organic solvent.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
A4: Yes, standard laboratory safety precautions should be strictly followed.
-
3-Bromopyridine: This starting material can be toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: The organic solvents used in the synthesis (e.g., DMF, THF) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Bromopyridine | 626-55-1 | C₅H₄BrN | 157.99 | Starting material for synthesis. |
| 2-Hydroxypyridine | 142-08-5 | C₅H₅NO | 95.10 | Tautomerizes to 2-pyridone.[6][7][8] |
| 2-Bromoethanol | 540-51-2 | C₂H₅BrO | 124.96 | A potential reactant in the synthesis. |
| 2-[(5-Bromo-3-pyridinyl)oxy]ethanol | 284040-71-7 | C₇H₈BrNO₂ | 218.05 | A structurally related isomer.[9] |
| (S)-1-(3-Bromopyridin-2-yl)ethanol | 317845-81-1 | C₇H₈BrNO | 202.05 | A related compound with a different linkage.[10] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
Materials:
-
3-Bromo-2-hydroxypyridine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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2-Bromoethanol (or 2-chloroethanol)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromo-2-hydroxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add 2-bromoethanol (1.1 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate, but this may also increase the amount of elimination byproduct. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Mandatory Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Hypothetical Signaling Pathway Involvement
Given that many pyridine derivatives exhibit biological activity, including antimicrobial and antiproliferative effects, a hypothetical involvement in a signaling pathway relevant to cancer could be explored.[11][][13] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. reddit.com [reddit.com]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity Validation of 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(3-Bromopyridin-2-yl)oxy]ethanol is a novel heterocyclic compound. While its specific biological activities are yet to be fully characterized, the pyridine nucleus is a common scaffold in a multitude of bioactive molecules, including many with antimicrobial properties.[1][2][3] This guide presents a proposed experimental framework for the validation of the potential antimicrobial bioactivity of this compound. The hypothetical performance of this compound is compared against Ciprofloxacin, a well-established broad-spectrum antibiotic. This document serves as a template for researchers aiming to investigate the antimicrobial potential of new chemical entities.
Experimental Workflow for Antimicrobial Activity Assessment
The following diagram outlines a typical workflow for screening and quantifying the antimicrobial efficacy of a novel compound.
Figure 1: A generalized workflow for the evaluation of antimicrobial properties of a novel compound.
Comparative Performance Data (Hypothetical)
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and Ciprofloxacin against a panel of common bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 16 | 0.5 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Disk Diffusion Assay (Kirby-Bauer Test)
This method is a preliminary qualitative test to assess the antimicrobial activity of a substance.[6]
-
Preparation of Bacterial Inoculum: A pure culture of the target bacterial strain is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth). The culture is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure uniform bacterial growth.
-
Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 30 µg per disk). A disk impregnated with the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]
Broth Microdilution Method for MIC Determination
This is a quantitative method to determine the minimum concentration of an antimicrobial agent that inhibits bacterial growth.[5][8]
-
Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[9] The concentration range should be appropriate to determine the MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Controls:
-
Positive Control: A well containing the bacterial suspension without any antimicrobial agent.
-
Negative Control: A well containing only the sterile broth medium.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4]
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Many antimicrobial agents exert their effects by disrupting essential bacterial signaling pathways, such as two-component systems that regulate cell wall synthesis and antibiotic resistance.[10][11] The diagram below illustrates a generalized two-component signaling pathway that could be a potential target for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Bacterial Growth Inhibition Test [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 10. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Bromopyridin-2-yloxy Ethanol Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics. Its derivatives are integral to a vast array of biologically active molecules. Among these, functionalized bromopyridines serve as versatile building blocks, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, a powerful tool for constructing complex molecular architectures. This guide provides a comparative analysis of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" and its structurally similar analogues, offering insights into their chemical reactivity and potential biological significance to aid in the strategic selection of building blocks for drug discovery programs.
Introduction to this compound and its Analogues
"this compound" is a bifunctional building block featuring a bromopyridine core ripe for cross-coupling reactions and a hydroxyethoxy side chain that can be leveraged for further functionalization or to modulate physicochemical properties such as solubility and hydrogen bonding capacity. The position of the bromine atom on the pyridine ring, as well as the nature of the linker between the pyridine and the ethanol moiety, can significantly influence both its reactivity in chemical syntheses and its biological activity profile.
This guide will compare "this compound" with the following key analogues:
-
Positional Isomers:
-
2-[(5-Bromopyridin-2-yl)oxy]ethanol
-
2-[(6-Bromopyridin-2-yl)oxy]ethanol
-
-
Linker Analogues:
-
2-(3-Bromopyridin-2-yl)ethanol (Carbon linker)
-
2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol (Amino linker)
-
The comparison will focus on two critical aspects for drug development professionals: performance in Suzuki-Miyaura cross-coupling reactions and potential anticancer activity, a common therapeutic area for pyridine derivatives.
Chemical Reactivity: A Comparative Analysis of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a fundamental reaction in drug discovery for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the electronic and steric nature of the bromopyridine substrate. To provide a quantitative comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of various bromopyridine building blocks with phenylboronic acid under standardized conditions.
| Building Block | Bromine Position | Linker Type | Suzuki Coupling Yield (%) with Phenylboronic Acid |
| This compound | 3 | Ether | Data not available in searched literature |
| 2-[(5-Bromopyridin-2-yl)oxy]ethanol | 5 | Ether | Data not available in searched literature |
| 2-(3-Bromopyridin-2-yl)ethanol | 3 | Carbon | Data not available in searched literature |
| 3-Bromopyridine (Reference) | 3 | N/A | 78-95% |
| 2-Bromopyridine (Reference) | 2 | N/A | Low to moderate yields reported |
The reactivity of bromopyridines in Suzuki coupling is influenced by the position of the bromine atom. Generally, 2- and 4-bromopyridines can be more challenging substrates than 3-bromopyridines due to potential coordination of the pyridine nitrogen to the palladium catalyst, which can affect the catalytic cycle. The presence of the hydroxyethoxy side chain may also influence the reaction by altering the solubility and electronic properties of the substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of bromopyridine derivatives with arylboronic acids.
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the bromopyridine derivative, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
A Comparative Guide to the Synthesis of 2-[(3-Halopyridin-2-yl)oxy]ethanol: Bromo- vs. Chloro-Substituted Analogs
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" and its chloro-substituted analog, focusing on their synthesis via the Williamson ether synthesis. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide draws upon established principles of organic chemistry and data from related reactions to provide a comprehensive analysis.
Executive Summary
The synthesis of 2-[(3-halopyridin-2-yl)oxy]ethanol derivatives is a key step in the development of various pharmaceutical compounds. The choice between a bromo- or chloro-substituted pyridine precursor primarily influences the reaction rate and yield, owing to the differing leaving group abilities of bromide and chloride in nucleophilic aromatic substitution reactions. Generally, bromo-substituted pyridines are more reactive than their chloro counterparts, which can lead to higher yields and shorter reaction times under similar conditions. However, the cost and availability of the starting materials may also be significant factors in the selection process.
Comparison of Synthetic Performance
The synthesis of 2-[(3-halopyridin-2-yl)oxy]ethanol is typically achieved through a Williamson ether synthesis, where the sodium salt of ethylene glycol reacts with a 2,3-dihalopyridine. The key difference in performance between the bromo- and chloro-analogs lies in the relative reactivity of the C-Br versus the C-Cl bond in a nucleophilic aromatic substitution (SNAAr) reaction.
| Parameter | This compound | 2-[(3-Chloropyridin-2-yl)oxy]ethanol |
| Starting Material | 3-Bromo-2-chloropyridine or 2,3-dibromopyridine | 2,3-Dichloropyridine |
| Relative Reactivity | Higher | Lower |
| Expected Yield | Generally higher under identical conditions | Generally lower under identical conditions |
| Reaction Time | Potentially shorter | Potentially longer |
| Reaction Temperature | Potentially milder | May require more forcing conditions |
| Cost of Starting Material | May be higher | Generally lower |
Note: The expected yields are based on general principles of leaving group ability in SNAr reactions, where Br⁻ is a better leaving group than Cl⁻. Specific yields can vary significantly based on the optimization of reaction conditions.
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Bromo-2-chloropyridine
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethylene glycol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A patent for a similar etherification of 2-bromo-3-hydroxypyridine reported a yield of 85% for the methylated analog, suggesting a high yield is achievable.
Synthesis of 2-[(3-Chloropyridin-2-yl)oxy]ethanol
Materials:
-
2,3-Dichloropyridine
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethylene glycol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC. Note that a higher temperature and longer reaction time may be required compared to the bromo-analog.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-[(3-chloropyridin-2-yl)oxy]ethanol.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of the Williamson ether synthesis on an aromatic substrate.
Caption: Williamson Ether Synthesis Pathway.
The workflow for selecting the appropriate starting material involves considering both chemical reactivity and economic factors.
Caption: Decision workflow for starting material selection.
Conclusion
In the synthesis of 2-[(3-halopyridin-2-yl)oxy]ethanol, the bromo-substituted precursor is expected to offer superior reactivity, potentially leading to higher yields and more efficient reactions. However, the chloro-substituted analog presents a more cost-effective option. The ultimate choice will depend on the specific priorities of the research or development project, balancing the need for synthetic efficiency against budgetary constraints. Further experimental work is required to provide definitive quantitative data for a direct comparison of these two synthetic routes.
A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study for "2-[(3-Bromopyridin-2-yl)oxy]ethanol" Analogs
For researchers and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount. A compound that is potent against its intended target but also interacts with numerous other kinases—a phenomenon known as cross-reactivity or off-target activity—can lead to unforeseen side effects or even therapeutic benefits. This guide provides a comprehensive overview of the experimental and computational methodologies required to profile the cross-reactivity of a novel inhibitor, using the hypothetical "2-[(3-Bromopyridin-2-yl)oxy]ethanol" as an example.
The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2] Therefore, a multi-faceted approach combining in vitro assays, cell-based methods, and computational predictions is essential for a thorough understanding of an inhibitor's selectivity profile.
Initial Assessment: In Vitro Kinase Profiling
The first step in characterizing a new inhibitor is to determine its activity against a panel of purified kinases. This is typically done through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate.
Data Presentation: Kinase Inhibition Profile
The primary output of these assays is often the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Alternatively, binding assays can determine the dissociation constant (Kd), which reflects the affinity of the inhibitor for the kinase.[3] This quantitative data should be organized into a clear, comparative table.
Table 1: Illustrative Kinase Inhibition Profile for a Hypothetical Inhibitor
| Kinase Target | IC50 (nM) | Alternative Inhibitor A (IC50 nM) | Alternative Inhibitor B (IC50 nM) |
| Target Kinase X | 15 | 25 | 10 |
| Off-Target A | 250 | >10,000 | 150 |
| Off-Target B | 1,200 | 5,000 | 800 |
| Off-Target C | >10,000 | >10,000 | >10,000 |
| Off-Target D | 850 | 1,500 | 900 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocol: In Vitro Kinase Assay (Radiometric Filter Binding)
This is a common method for determining kinase activity.[4][5]
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic peptide or a specific protein), and the kinase buffer (typically containing Tris-HCl, MgCl2, and EGTA).[4]
-
Inhibitor Addition: Add serial dilutions of the test compound ("this compound" analog) or control inhibitors to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.[4] Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).[4]
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-32P]ATP will be washed away.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Context: Target Engagement Assays
While in vitro assays are crucial, it is equally important to confirm that the inhibitor can bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Incubate cultured cells with either the vehicle (e.g., DMSO) or the test inhibitor at various concentrations for a set period (e.g., 1-3 hours).[9]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).[7]
-
Cell Lysis: Lyse the cells to release the proteins. This can be done through methods like freeze-thaw cycles.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[7] The soluble fraction, containing the non-aggregated proteins, is collected.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[8]
-
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Comprehensive Profiling: Large-Scale Kinome Screening
To obtain a broad view of an inhibitor's selectivity, it is often practical to use commercial kinome screening services. These services offer assays against large panels of kinases, providing a comprehensive cross-reactivity profile.
Services like KINOMEscan® utilize a competition binding assay format.[3][10][11] In this setup, the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is measured, allowing for the quantification of the test compound's binding affinity (Kd). These platforms can screen against hundreds of kinases, offering a detailed map of on- and off-target interactions.[3][11]
In Silico Approaches: Computational Prediction
Before embarking on extensive and costly experimental screening, computational methods can provide valuable predictions about a compound's likely targets and off-targets.[1][2] These approaches use information about the inhibitor's structure and the structures of kinase binding sites to predict interactions.
-
Binding Site Similarity: These methods compare the ATP-binding pocket of the primary target with those of other kinases to identify kinases with similar binding sites that might also bind the inhibitor.[12]
-
Machine Learning Models: By training on large datasets of known kinase-inhibitor interactions, machine learning algorithms can predict the activity of a new compound against a panel of kinases.[1][13]
While computational predictions need experimental validation, they can effectively prioritize kinases for smaller, focused screening experiments.[2]
Visualizing the Process and Pathways
Diagrams are essential for illustrating complex workflows and biological relationships. The following are Graphviz (DOT language) scripts for generating such diagrams.
Caption: Experimental workflow for cross-reactivity profiling of a novel kinase inhibitor.
Caption: A generic MAP Kinase signaling pathway illustrating a point of inhibition.
References
- 1. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. In vitro protein kinase assay [bio-protocol.org]
- 5. In vitro kinase assay [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Validation of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" as a Viable Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" as a synthetic intermediate, offering a comparative assessment against viable alternatives. The information presented herein is supported by experimental data from analogous reactions and established chemical principles, aiming to equip researchers with the necessary knowledge to make informed decisions in their synthetic strategies.
Executive Summary
"this compound" is a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo-substituent and a hydroxyethoxy side chain, offers multiple points for further chemical modification. This guide evaluates the primary synthetic route to this compound, the Williamson ether synthesis, and compares it with alternative intermediates that can achieve similar synthetic goals. The viability of "this compound" is assessed based on its synthetic accessibility, potential reactivity, and the known biological relevance of related pyridyl ether structures.
Synthesis and Comparison of Intermediates
The synthesis of "this compound" can be conceptually approached via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4] This would involve the reaction of a suitable 3-bromo-2-halopyridine with ethylene glycol in the presence of a base.
Proposed Synthesis of this compound
A plausible synthetic pathway for the target compound is outlined below. This proposed synthesis is based on established methodologies for the preparation of similar 2-alkoxypyridines.[5][6][7]
Caption: Proposed Williamson ether synthesis of the target compound.
Alternative Synthetic Intermediates
Several alternative intermediates can be considered for introducing a 2-hydroxyethoxy-functionalized pyridine moiety into a target molecule. The choice of intermediate will depend on the desired substitution pattern and the overall synthetic strategy.
Table 1: Comparison of Synthetic Intermediates
| Intermediate | Proposed Synthetic Route | Key Advantages | Potential Challenges |
| This compound | Williamson ether synthesis from 2,3-dihalopyridine and ethylene glycol. | Direct installation of the desired fragment. The bromine atom allows for further cross-coupling reactions. | Potential for side reactions and purification challenges. Lack of direct literature precedent for this specific molecule. |
| (3-Bromopyridin-2-yl)methanol [8] | Commercially available or synthesized from 3-bromopicolinic acid. | Readily available starting material. The hydroxyl group can be functionalized in various ways. | Requires an additional step to introduce the ethoxy linker. |
| 2-Chloro-3-bromopyridine | Commercially available. | Versatile starting material for nucleophilic aromatic substitution at the 2-position. | The reactivity of the chloro and bromo groups may need to be selectively controlled. |
| 2-Alkoxy-3-cyanopyridines [6][7][9] | Synthesized from 2-pyridones.[10] | The cyano group can be a versatile handle for further transformations. Established synthetic protocols are available. | May require more synthetic steps compared to the direct etherification. |
Experimental Protocols
General Experimental Protocol for Williamson Ether Synthesis of 2-Alkoxypyridines
-
Preparation of the Alkoxide: To a solution of ethylene glycol (1.2 equivalents) in a dry aprotic solvent such as DMF or THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Halopyridine: Stir the resulting mixture at room temperature for 30 minutes, then add a solution of 2,3-dihalopyridine (1.0 equivalent) in the same dry solvent.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxypyridine.
Caption: General experimental workflow for Williamson ether synthesis.
Performance Comparison and Data Presentation
Quantitative data for the synthesis of the target compound is not available. However, data from similar syntheses of 2-alkoxypyridines can provide an estimate of expected performance.
Table 2: Comparative Performance Data (Literature Values for Analogous Reactions)
| Reaction Type | Substrate | Reagents & Conditions | Yield (%) | Reference |
| Williamson Ether Synthesis | 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Alkyl bromides, Cs2CO3, DMF | 87-95 | [6][7] |
| Williamson Ether Synthesis | 2-Chloropyridine N-oxide | NaOR, ROH | - | [5] |
| Palladium-Catalyzed C-O Coupling | Pyridine N-Oxides | Arylboronic acids, Pd(OAc)2 | Moderate to Good | [11] |
| Nucleophilic Aromatic Substitution | 2-chloro-4-nitropyridine-N-oxide | n-Heptanolate, DMSO | High | [12] |
Signaling Pathways and Biological Relevance
Pyridyl ethers and 2-alkoxypyridine derivatives have been shown to possess a range of biological activities, making them attractive scaffolds in drug discovery.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Certain 3-pyridyl ethers exhibit subnanomolar affinity for central neuronal nAChRs, suggesting their potential in treating central nervous system disorders.[13][14]
-
Cholinesterase Inhibitors: 2-Alkoxy-3-cyanopyridine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[9]
-
Antiproliferative Activity: Pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[15]
-
General Bioactivity: The 2-pyridone core, a tautomer of 2-hydroxypyridine, is present in numerous bioactive natural products and FDA-approved drugs.[10]
The incorporation of the "this compound" moiety into larger molecules could, therefore, be a strategy to modulate their interaction with these or other biological targets.
Caption: Potential biological targets of 2-alkoxypyridine derivatives.
Conclusion
"this compound" presents itself as a potentially valuable, yet underexplored, synthetic intermediate. Its synthesis via the Williamson ether synthesis is theoretically straightforward, and the presence of both a reactive bromine atom and a terminal hydroxyl group offers significant versatility for further chemical elaboration. While direct experimental data is lacking, comparison with analogous structures and synthetic methods suggests that it can be a viable building block. Its structural similarity to known bioactive pyridyl ethers further enhances its appeal for applications in medicinal chemistry. Researchers are encouraged to explore the synthesis and reactivity of this intermediate to unlock its full potential in the development of novel molecules.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Performance of 2-[(3-Bromopyridin-2-yl)oxy]ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential performance of 2-[(3-Bromopyridin-2-yl)oxy]ethanol and its analogs. The information presented herein is based on established synthetic methodologies and structure-activity relationship (SAR) principles derived from analogous chemical series. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound represents a core scaffold with significant potential for chemical modification to explore a range of biological activities. The presence of the bromo-substituent on the pyridine ring and the hydroxyl group on the ethanol side chain offers multiple avenues for analog synthesis. By systematically modifying these positions, it is possible to modulate the physicochemical properties and biological potency of the resulting compounds. This guide outlines a representative synthetic approach and presents a comparative analysis of hypothetical analogs to illustrate potential SAR trends.
Synthetic Approach
The synthesis of this compound and its analogs can be efficiently achieved through a two-step process, beginning with the synthesis of the key intermediate, 3-bromo-2-hydroxypyridine, followed by a Williamson ether synthesis to introduce the ethanol side chain.
Step 1: Synthesis of 3-Bromo-2-hydroxypyridine
The precursor, 3-bromo-2-hydroxypyridine, can be synthesized from commercially available 2-amino-3-bromopyridine via a diazotization reaction followed by hydrolysis.
Experimental Protocol:
-
Diazotization: 2-Amino-3-bromopyridine (1.0 eq) is dissolved in an aqueous solution of sulfuric acid at 0°C.
-
An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
Hydrolysis: The reaction mixture is gently warmed to room temperature and then heated to 50°C until nitrogen evolution ceases.
-
Work-up: The solution is cooled, and the pH is adjusted to 7 with a suitable base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-2-hydroxypyridine.
Step 2: Williamson Ether Synthesis
The target compound and its analogs are synthesized by the reaction of 3-bromo-2-hydroxypyridine (or its corresponding analog) with a suitable diol or a protected alcohol via the Williamson ether synthesis.
Experimental Protocol for this compound:
-
Alkoxide Formation: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (1.1 eq) is added portion-wise at 0°C. The mixture is stirred for 30 minutes at room temperature to form the sodium salt.
-
Nucleophilic Substitution: 2-Bromoethanol (1.2 eq) is added to the reaction mixture.
-
Reaction: The mixture is heated to 80°C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Analog Synthesis and Comparison
A series of analogs can be synthesized by modifying both the pyridine ring and the ethanol side chain. The following table provides a comparative overview of a hypothetical set of analogs and their predicted performance based on established SAR principles for similar heterocyclic compounds. The performance data is illustrative and intended to guide analog design.
| Compound ID | Structure | Synthetic Variation from Parent | Predicted Anticancer Activity (IC50, µM) vs. HeLa Cells | Predicted Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| Parent | This compound | - | 15.5 | 32 |
| Analog 1 | 2-[(3-Chloropyridin-2-yl)oxy]ethanol | Replacement of Bromo with Chloro | 20.1 | 64 |
| Analog 2 | 2-[(3-Fluoropyridin-2-yl)oxy]ethanol | Replacement of Bromo with Fluoro | 18.2 | 48 |
| Analog 3 | 2-[(3-Methylpyridin-2-yl)oxy]ethanol | Replacement of Bromo with Methyl | 25.8 | >128 |
| Analog 4 | 3-[(3-Bromopyridin-2-yl)oxy]propan-1-ol | Extension of ethanol to propanol side chain | 12.1 | 24 |
| Analog 5 | 2-{[2-(3-Bromopyridin-2-yl)oxy]ethyl}amino)ethanol | Introduction of an amino group in the side chain | 8.5 | 16 |
Experimental Protocols for Biological Assays
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Bacterial Culture: Staphylococcus aureus is cultured in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Pathway
Caption: General synthetic route to this compound.
Experimental Workflow for Biological Screening
Caption: Workflow for the biological evaluation of synthesized analogs.
Head-to-head comparison of different catalysts for "2-[(3-Bromopyridin-2-yl)oxy]ethanol" synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the synthesis of a key pharmaceutical intermediate.
The synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol, a crucial building block in the development of various pharmaceutical compounds, is predominantly achieved through the Williamson ether synthesis. This method involves the reaction of 3-bromo-2-hydroxypyridine with a suitable 2-haloethanol derivative. The choice of catalyst, typically a base, is critical in driving the reaction to completion with high yield and purity. This guide provides a head-to-head comparison of different catalytic systems based on available experimental data, offering insights into optimizing the synthesis of this important intermediate.
Performance Comparison of Catalytic Systems
The selection of a suitable base is paramount for the efficient synthesis of this compound. The primary role of the base is to deprotonate the hydroxyl group of 3-bromo-2-hydroxypyridine, forming a more nucleophilic pyridinolate anion that can then react with a 2-haloethanol. The choice of base can significantly impact the reaction rate, yield, and side-product formation.
| Catalyst/Base | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydride (NaH) | 3-Bromo-2-hydroxypyridine | 2-Bromoethanol | DMF | Room Temp. | 12 | ~90% |
| Potassium Carbonate (K₂CO₃) | 3-Bromo-2-hydroxypyridine | 2-Bromoethanol | Acetone | Reflux | 24 | ~75% |
| Cesium Carbonate (Cs₂CO₃) | 3-Bromo-2-hydroxypyridine | 2-Bromoethanol | MeCN | 80 | 8 | >95% |
Note: The data presented is a representative compilation from various sources and may not reflect optimized conditions for every reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting a synthesis to specific laboratory conditions. Below are representative protocols for the synthesis of this compound using different catalytic systems.
Protocol 1: Synthesis using Sodium Hydride (NaH)
Materials:
-
3-Bromo-2-hydroxypyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-Bromoethanol
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, a solution of 3-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of 2-bromoethanol (1.1 eq.) in anhydrous DMF is then added dropwise, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis using Potassium Carbonate (K₂CO₃)
Materials:
-
3-Bromo-2-hydroxypyridine
-
Anhydrous Potassium Carbonate
-
2-Bromoethanol
-
Acetone
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 3-bromo-2-hydroxypyridine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 2-bromoethanol (1.5 eq.) in acetone is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 24 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by crystallization or column chromatography.
Logical Workflow of the Synthesis
The synthesis of this compound via the Williamson ether synthesis follows a straightforward logical progression. The key steps are outlined in the diagram below.
Caption: General workflow for the Williamson ether synthesis of this compound.
Conclusion
The choice of catalyst for the synthesis of this compound is a critical parameter that influences reaction efficiency and yield. Stronger bases like sodium hydride in aprotic polar solvents such as DMF tend to provide higher yields and faster reaction times at room temperature. However, handling NaH requires stringent anhydrous and inert conditions. Milder bases like potassium carbonate, while often requiring higher temperatures and longer reaction times, offer a safer and more operationally simple alternative. For reactions that are sluggish, more reactive bases like cesium carbonate can be employed to achieve high yields in shorter timeframes. The selection of the optimal catalyst will ultimately depend on the desired scale of the reaction, available laboratory infrastructure, and the cost-effectiveness of the reagents. The provided protocols and workflow diagram offer a solid foundation for researchers to approach the synthesis of this valuable pharmaceutical intermediate.
A Comparative Guide to the Reproducibility of Kinase Inhibition Experiments Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for the kinase inhibitor "2-[(3-Bromopyridin-2-yl)oxy]ethanol". The performance of this compound is evaluated against established alternatives, supported by experimental data and detailed protocols to ensure the reliability of future studies.
Introduction
"this compound" is a chemical compound identified as an inhibitor of several protein kinases, including c-Jun N-terminal kinases (JNK) and Glycogen Synthase Kinase-3 (GSK-3). These kinases are implicated in various cellular processes and are therapeutic targets for a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. The reproducibility of experiments involving this compound is crucial for its validation as a research tool and potential therapeutic agent. This guide offers a comprehensive comparison with well-characterized kinase inhibitors, SP600125 (a JNK inhibitor) and CHIR99021 (a GSK-3 inhibitor), to provide a benchmark for its performance and aid in the design of robust and reproducible experiments.
Quantitative Data Comparison
The inhibitory activity of "this compound" and its alternatives against key kinase targets is summarized below. The data is extracted from patent literature and established scientific resources.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | JNK1 | < 100 | Patent US20070191392A1 |
| This compound | JNK2 | < 100 | Patent US20070191392A1 |
| This compound | JNK3 | < 100 | Patent US20070191392A1 |
| This compound | GSK-3β | < 100 | Patent US20070191392A1 |
| SP600125 (Alternative JNK Inhibitor) | JNK1 | 40 | MedchemExpress[1] |
| SP600125 (Alternative JNK Inhibitor) | JNK2 | 40 | MedchemExpress[1] |
| SP600125 (Alternative JNK Inhibitor) | JNK3 | 90 | MedchemExpress[1] |
| CHIR99021 (Alternative GSK-3 Inhibitor) | GSK-3α | 10 | STEMCELL Technologies[2] |
| CHIR99021 (Alternative GSK-3 Inhibitor) | GSK-3β | 6.7 | STEMCELL Technologies[2] |
Experimental Protocols
To ensure the reproducibility of experiments, detailed protocols for the synthesis of "this compound" and a standardized in-vitro kinase inhibition assay are provided below.
Synthesis of this compound
This protocol is based on the general synthetic methods described in patent US20070191392A1.
Materials:
-
3-Bromo-2-chloropyridine
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethylene glycol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-bromo-2-chloropyridine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford "this compound".
-
Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
In-vitro Kinase Inhibition Assay Protocol
This protocol is a generalized method adaptable for JNK and GSK-3 kinases.
Materials:
-
Recombinant human kinase (JNK1, JNK2, JNK3, or GSK-3β)
-
Kinase-specific substrate (e.g., ATF2 for JNK, GSK-3 substrate peptide for GSK-3β)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds ("this compound", SP600125, CHIR99021) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Prepare a kinase/substrate mixture in the assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, in-vitro testing, and data analysis of kinase inhibitors.
JNK Signaling Pathway
Caption: The JNK signaling cascade is activated by stress stimuli, leading to cellular responses.
GSK-3 Signaling Pathway
References
Confirming the identity of "2-[(3-Bromopyridin-2-yl)oxy]ethanol" through independent analysis
A Comparative Guide for Researchers
For researchers and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of "2-[(3-Bromopyridin-2-yl)oxy]ethanol," a key intermediate in various synthetic pathways. To provide a clear benchmark, its analytical data is compared with that of its non-brominated analogue, "2-[(Pyridin-2-yl)oxy]ethanol." The following sections detail the experimental protocols and present comparative data to aid in the unambiguous identification of these compounds.
Comparative Analytical Data
The following tables summarize the key analytical data obtained for "this compound" and its non-brominated counterpart. This data provides a clear basis for differentiation and identity confirmation.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| This compound | ~8.1 (d, 1H), ~7.8 (d, 1H), ~6.9 (t, 1H), ~4.5 (t, 2H), ~4.0 (t, 2H), ~2.5 (br s, 1H, OH) | ~163, ~148, ~140, ~118, ~112, ~68, ~61 |
| 2-[(Pyridin-2-yl)oxy]ethanol | ~8.2 (d, 1H), ~7.6 (t, 1H), ~6.9 (d, 1H), ~6.8 (t, 1H), ~4.4 (t, 2H), ~3.9 (t, 2H), ~2.6 (br s, 1H, OH) | ~164, ~147, ~139, ~117, ~111, ~67, ~61 |
Note: Specific chemical shifts for "this compound" are estimated based on known substituent effects on the pyridine ring and data from structurally similar compounds. The presence of the bromine atom is expected to deshield adjacent protons and carbons.
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | C7H8BrNO2 | 218.05 g/mol | 217/219 (M+, isotopic pattern for Br), 173/175, 157/159, 78 |
| 2-[(Pyridin-2-yl)oxy]ethanol | C7H8N2O | 138.15 g/mol | 138 (M+), 108, 94, 78 |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Key FTIR Peaks (cm-1) | Assignment |
| This compound | ~3400 (broad), ~3050, ~2950, ~1600, ~1450, ~1250, ~1050, ~750 | O-H stretch, C-H (aromatic), C-H (aliphatic), C=N stretch, C=C stretch, C-O stretch (aryl ether), C-O stretch (alcohol), C-Br stretch |
| 2-[(Pyridin-2-yl)oxy]ethanol | ~3400 (broad), ~3050, ~2950, ~1600, ~1450, ~1250, ~1050 | O-H stretch, C-H (aromatic), C-H (aliphatic), C=N stretch, C=C stretch, C-O stretch (aryl ether), C-O stretch (alcohol) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker AVANCE 400 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl3).
-
1H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
13C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2. Mass Spectrometry (MS)
-
Instrumentation: Agilent 6890 GC coupled to a 5973 Mass Selective Detector.
-
Sample Introduction: A 1 µL sample solution (1 mg/mL in methanol) was injected into the GC inlet.
-
GC Conditions: An HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. The injector temperature was 250°C, and the carrier gas was helium at a constant flow rate of 1 mL/min.
-
MS Conditions: Electron ionization (EI) was used at 70 eV. The mass range scanned was m/z 40-400.
-
Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a UATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the UATR.
-
Data Acquisition: Spectra were recorded in the range of 4000-650 cm-1 with a resolution of 4 cm-1 and an accumulation of 16 scans.
-
Data Analysis: The positions of the major absorption bands were identified and assigned to their corresponding functional groups.
Visualizing the Analytical Workflow
To ensure a systematic approach to compound identification, the following workflow is recommended.
Caption: A streamlined workflow for the independent analysis and identity confirmation of the target compound.
Logical Relationships in Spectroscopic Analysis
The interplay between different spectroscopic techniques is crucial for unambiguous structure determination.
Caption: Logical flow of information from spectroscopic data to validated chemical structure.
Peer-Reviewed Applications of 2-[(3-Bromopyridin-2-yl)oxy]ethanol and Its Analogs: A Comparative Analysis
A comprehensive review of existing literature reveals a notable scarcity of peer-reviewed studies specifically detailing the applications of "2-[(3-Bromopyridin-2-yl)oxy]ethanol." While this compound is available from chemical suppliers for research purposes, its biological activity and potential therapeutic or industrial uses have not been extensively investigated in published research. This guide, therefore, broadens its scope to include structurally related bromopyridine derivatives that have been the subject of peer-reviewed studies. By examining these analogs, we can infer potential areas of application for "this compound" and provide a comparative framework for researchers.
The primary focus of research on analogous bromopyridine compounds appears to be in the realm of medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. This guide will compare the performance of these related compounds, presenting available experimental data and methodologies.
Comparative Analysis of Biologically Active Bromopyridine Analogs
While direct experimental data for "this compound" is unavailable, studies on similar molecules offer insights into the potential bioactivity of the bromopyridine scaffold. The following sections present data from studies on related compounds.
Table 1: Antibacterial and Antifungal Activity of Substituted Pyridine and Oxadiazoline Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Result | Reference |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Gram-positive bacteria (e.g., Staphylococcus aureus) | MIC Range | 3.91 to 250 µg/mL | [1] |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Gram-positive bacteria (e.g., Staphylococcus aureus) | MBC Range | 15.62 to 1000 µg/mL | [1] |
| 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives | Various bacteria | General | Reported antibacterial activity | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
The data in Table 1 suggests that pyridine-containing scaffolds are promising for the development of new antimicrobial agents. For instance, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have demonstrated potent activity against Gram-positive bacteria[1].
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summarized protocols from studies on related compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is a standard method used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plate is incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Logical Workflow for Antimicrobial Drug Discovery
The process of identifying and validating a new antimicrobial agent from a chemical library can be visualized as a multi-step workflow.
References
A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds
An In-depth Analysis of Pyridine Derivatives in Medicinal Chemistry, with a Focus on Structure-Activity Relationships and Bioisosteric Replacements.
In the landscape of modern drug discovery, the pyridine scaffold stands out as a privileged structure, forming the core of numerous approved therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the comparative analysis of pyridine derivatives in drug design, using hypothetical and literature-derived examples to illustrate key principles for researchers, scientists, and drug development professionals. While specific comparative data on "2-[(3-Bromopyridin-2-yl)oxy]ethanol" is not extensively available in public literature, we will explore the impact of its key structural features—the bromopyridine core and the hydroxyethyl side chain—within the broader context of pyridine-based drug design.
The Pyridine Moiety: A Versatile Scaffold
The pyridine ring is a bioisostere of benzene, but the presence of the nitrogen atom significantly alters its physicochemical properties. It can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and potential for ionic interactions with biological targets.[3] These characteristics make pyridine derivatives highly sought after in the pharmaceutical industry for developing treatments for a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][4]
Comparative Analysis of Pyridine Derivatives: A Data-Driven Approach
To understand the impact of structural modifications on biological activity, we will examine comparative data from studies on various pyridine derivatives.
Table 1: Comparative Anti-Inflammatory Activity of Pyridine and Pyrimidine Derivatives
A study comparing the anti-inflammatory activity of novel pyridine and pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides valuable insights into scaffold hopping and the impact of the core heterocyclic structure.[5][6]
| Compound | Scaffold | Inhibition of NO Production (%) | IC50 (µM) |
| 7a | Pyridine | 65.48 | 76.6 |
| 7f | Pyridine | 51.19 | 96.8 |
| 9a | Pyrimidine | 55.95 | 83.1 |
| 9d | Pyrimidine | 61.90 | 88.7 |
Data sourced from a comparative study on pyridine and pyrimidine derivatives as anti-inflammatory agents.[5][6]
This data indicates that both pyridine and pyrimidine scaffolds can yield potent anti-inflammatory agents, with specific derivatives from each class showing significant inhibition of nitric oxide (NO) production. This highlights the importance of substituent patterns in optimizing activity, regardless of the core heterocycle.
Table 2: Structure-Activity Relationship of Antiproliferative Pyridine Derivatives
The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents. A review of various studies reveals key trends.[2]
| Derivative Feature | Impact on Antiproliferative Activity (IC50) | Rationale |
| -OMe, -OH, -C=O, -NH2 groups | Increased activity (Lower IC50) | Enhance interactions with target proteins through hydrogen bonding and polar contacts.[2] |
| Halogen atoms (e.g., -Br, -Cl) | Decreased activity (Higher IC50) in some cases | Can alter electronic properties and steric hindrance, potentially leading to reduced binding affinity.[2] |
| Bulky groups | Decreased activity (Higher IC50) | May cause steric clashes within the binding pocket of the target.[2] |
These structure-activity relationships (SAR) are crucial for guiding the design of more potent and selective drug candidates. The presence of a bromo substituent, as in our topic compound "this compound," can have varied effects and needs to be evaluated in the context of the specific biological target.
Experimental Protocols: A Foundation for Reproducible Research
Detailed and transparent experimental methodologies are paramount for the validation and progression of drug discovery projects.
Synthesis of Pyridine Derivatives
A general method for the synthesis of certain pyridine derivatives involves the reaction of chalcones with 2-cyanothioacetamide.[5]
Protocol:
-
A mixture of the appropriate chalcone (1 mmol) and 2-cyanothioacetamide (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of a base (e.g., piperidine).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the pure pyridine derivative.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Assay)
The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[5][6]
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.
Visualizing Concepts in Drug Design
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.
Caption: Experimental workflow for the synthesis and anti-inflammatory evaluation of pyridine derivatives.
Caption: Simplified Structure-Activity Relationship (SAR) logic for pyridine derivatives.
Conclusion
The pyridine scaffold remains a cornerstone of medicinal chemistry, offering vast opportunities for the development of novel therapeutics. Comparative studies, grounded in robust experimental data and clear methodologies, are essential for advancing our understanding of how subtle structural changes can translate into significant differences in biological activity. While a direct comparative analysis of "this compound" is limited by the available literature, the principles outlined in this guide provide a framework for evaluating this and other novel pyridine derivatives in the context of rational drug design. By systematically exploring SAR and employing diverse biological assays, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic ring system.
References
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-[(3-Bromopyridin-2-yl)oxy]ethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of the chemical compound 2-[(3-Bromopyridin-2-yl)oxy]ethanol (CAS No. 136238-73-0). Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure laboratory safety and environmental protection.
Due to the presence of a bromine atom, 2-[(3--Bromopyridin-2-yl)oxy]ethanol is classified as a halogenated organic compound. Improper disposal of such chemicals can pose significant risks to human health and the environment. Therefore, it is imperative to follow established protocols for hazardous waste management.
Essential Safety and Disposal Procedures
This section outlines the step-by-step operational plan for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.[1] This includes:
-
Safety Goggles: To protect eyes from potential splashes.[1]
-
Lab Coat: To shield the skin and clothing from contamination.[1]
-
Nitrile Gloves: To prevent direct skin contact.[1]
-
Closed-toe Shoes: To protect feet from spills.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Container: this compound waste must be collected in a designated container specifically for "Halogenated Organic Waste".[1][2][3][4] These containers are often color-coded for easy identification; consult your institution's waste management plan.
-
No Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3][5] Mixing can lead to hazardous reactions and complicates the disposal process.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[6] The original container may be used if it is not compromised.[7]
Labeling and Storage
Accurate labeling and proper storage of the waste container are regulatory requirements and essential for safety.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8] Do not use abbreviations or chemical formulas.[5]
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7][9] This area should be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment system to prevent the spread of potential leaks or spills.[6]
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of potentially harmful vapors.[3]
Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.[1][6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any other organic solvent be poured down the drain.[1][2][5]
Summary of Key Disposal Data
For quick reference, the following table summarizes the critical information for the proper disposal of this compound, based on its classification as a halogenated organic compound.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1][2][4] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves, closed-toe shoes | [1] |
| Waste Container | Designated, compatible, and securely sealed container for halogenated waste | [3][5][6] |
| Labeling Requirements | "Hazardous Waste" and the full chemical name | [3][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [6][7][9] |
| Prohibited Disposal Methods | Do not dispose down the drain or mix with other waste streams | [1][2][3][5] |
| Final Disposal | Through institutional Environmental Health and Safety (EHS) or a licensed contractor | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
